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  • Product: 2-(azetidin-3-yl)-N,N-dimethylacetamide
  • CAS: 1344324-95-3

Core Science & Biosynthesis

Foundational

Advanced Structural and Synthetic Profiling of 2-(Azetidin-3-yl)-N,N-dimethylacetamide in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of highly functionalized, low-molecular-weight building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly functionalized, low-molecular-weight building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3) has emerged as a privileged scaffold. By combining the rigid, sp3-rich architecture of an azetidine ring with the hydrogen-bond accepting capability of an N,N-dimethylacetamide moiety, this compound serves as a versatile vector for kinase inhibitors and other targeted therapeutics.

This whitepaper provides an authoritative, in-depth analysis of the chemical properties, synthetic methodologies, and drug discovery applications of this critical building block, ensuring that bench scientists and process chemists can reliably integrate it into their workflows.

Chemical Architecture and Physicochemical Profiling

The push towards "escaping from flatland" in drug discovery emphasizes the need for higher fractions of sp3-hybridized carbons ( Fsp3​ ). The azetidine core inherently satisfies this requirement, offering a constrained conformational space that minimizes entropic penalties upon target binding while improving aqueous solubility compared to planar aromatic equivalents.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of 2-(azetidin-3-yl)-N,N-dimethylacetamide, which dictate its behavior in physiological environments and synthetic matrices [1].

PropertyValueImplication for Drug Design
CAS Number 1344324-95-3Unique identifier for procurement and registry.
Molecular Formula C₇H₁₄N₂OLow molecular weight allows for downstream elaboration.
Molecular Weight 142.20 g/mol High ligand efficiency (LE) potential.
SMILES String CN(C(=O)CC1CNC1)CComputational modeling and cheminformatics input.
H-Bond Donors 1 (Azetidine NH)Provides a critical vector for hinge-region kinase binding.
H-Bond Acceptors 2 (Amide O, Azetidine N)Enhances aqueous solubility and target interaction.
Rotatable Bonds 3Balances flexibility with conformational pre-organization.
Pharmacophore Logic

The structural components of this molecule are not arbitrary; they are selected to solve specific medicinal chemistry challenges. The diagram below illustrates the causal relationship between the structural features of the molecule and its resulting pharmacological utility.

Pharmacophore Compound 2-(azetidin-3-yl)- N,N-dimethylacetamide Azetidine Azetidine Ring (High Fsp3 Fraction) Compound->Azetidine Acetamide Dimethylacetamide (H-Bond Acceptor) Compound->Acetamide Metabolism Metabolic Stability & Lower Lipophilicity Azetidine->Metabolism Binding Target Kinase Hinge Binding Acetamide->Binding

Fig 1: Logical mapping of structural features to pharmacological benefits.

Strategic Applications in Medicinal Chemistry

The utility of 2-(azetidin-3-yl)-N,N-dimethylacetamide is heavily documented in the development of highly selective kinase inhibitors.

JAK Inhibitors: Janus Kinase (JAK) inhibitors rely heavily on precise spatial arrangements to achieve selectivity among JAK1, JAK2, JAK3, and TYK2. Azetidine derivatives, particularly those bearing acetamide or acetonitrile appendages, have been patented extensively for their ability to project into the solvent-exposed regions of the JAK ATP-binding site while maintaining a favorable lipophilic ligand efficiency (LLE). The secondary amine of the azetidine serves as an ideal attachment point for heteroaryl cores (e.g., pyrrolo[2,3-d]pyrimidines) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling [2].

MerTK Inhibitors: Recent advancements in oncology have targeted the TAM receptor tyrosine kinases (Tyro3, Axl, MerTK). Rescaffolding efforts have successfully utilized azetidine-based systems to direct biaryl groups into Type 1.5 binding conformations. The azetidine core acts as a rigid spacer that accurately vectors the pharmacophore into the kinase hinge region, resulting in potent, orally bioavailable compounds with robust in vivo target engagement [3].

Validated Synthetic Methodology

To ensure trustworthiness and reproducibility, the following synthetic workflow is designed as a self-validating system. Each step includes analytical checkpoints to verify intermediate integrity before progression.

Synthetic Workflow Diagram

Synthesis SM 1-Boc-azetidin-3-one Step1 Step 1: Olefination & Reduction (Yields 1-Boc-azetidine-3-acetic acid) SM->Step1 HWE Reagent Step2 Step 2: Amide Coupling (+ Dimethylamine, HATU, DIPEA) Step1->Step2 Amidation Step3 Step 3: Boc Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Acidic Cleavage Product 2-(azetidin-3-yl)-N,N-dimethylacetamide (TFA or HCl Salt) Step3->Product Isolation

Fig 2: Three-step synthetic workflow from 1-Boc-azetidin-3-one to the final product.

Step-by-Step Protocol

Step 1: Preparation of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

  • Procedure: A Horner-Wadsworth-Emmons (HWE) olefination is performed on 1-Boc-azetidin-3-one using triethyl phosphonoacetate and NaH in THF at 0 °C. The resulting α,β -unsaturated ester is subsequently reduced via catalytic hydrogenation (Pd/C, H₂, 1 atm) in methanol. Saponification with LiOH in THF/H₂O yields the intermediate acid.

  • Causality: The HWE approach is chosen over standard Wittig chemistry to prevent the formation of difficult-to-remove triphenylphosphine oxide byproducts, ensuring a cleaner crude profile for the subsequent reduction.

Step 2: Amide Coupling (Synthesis of Boc-protected precursor)

  • Procedure: Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester. Introduce dimethylamine hydrochloride (1.5 eq) and stir for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Causality: HATU is explicitly selected over EDC/HOBt due to the steric hindrance of the azetidine ring and the volatility of dimethylamine. The 7-azabenzotriazole moiety of HATU stabilizes the highly reactive O-At ester, drastically accelerating the coupling rate and preventing premature hydrolysis.

Step 3: Boc Deprotection and Salt Formation

  • Procedure: Dissolve the purified intermediate from Step 2 in minimal dichloromethane (DCM). Add a solution of 4M HCl in 1,4-dioxane (10.0 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours. The product will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

  • Causality: While Trifluoroacetic acid (TFA) is common for lab-scale deprotections, 4M HCl in dioxane is strategically utilized here. The hydrochloride salt of the highly polar azetidine product precipitates directly out of the less polar DCM/dioxane matrix. This self-purifying step bypasses the need for tedious reverse-phase chromatography, yielding a highly pure, stable, and non-hygroscopic solid ready for immediate use in cross-coupling reactions [4].

Analytical Characterization Protocol

To validate the success of the synthesis, the following analytical parameters must be met. This self-validating system ensures no downstream reactions fail due to starting material impurities.

  • LC-MS (ESI+):

    • Expected Mass: [M+H]+=143.2 m/z .

    • Method: C18 column, gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes. The compound will elute early due to its high polarity.

  • ¹H NMR (400 MHz, DMSO-d6):

    • Look for the distinct N,N-dimethyl singlets around δ 2.80 and 2.95 ppm (due to restricted rotation around the amide bond).

    • The azetidine protons will appear as complex multiplets between δ 3.80 and 4.20 ppm, integrating for 4 protons (the CH2​ groups of the ring), with the methine proton around δ 3.00-3.20 ppm.

    • A broad singlet 8.5 ppm will confirm the presence of the protonated secondary amine ( NH2+​ ) if isolated as the HCl salt.

Exploratory

2-(azetidin-3-yl)-N,N-dimethylacetamide mechanism of action in vitro

Title: Profiling the In Vitro Mechanism of Action of 2-(Azetidin-3-yl)-N,N-dimethylacetamide-Derived Pharmacophores Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Profiling the In Vitro Mechanism of Action of 2-(Azetidin-3-yl)-N,N-dimethylacetamide-Derived Pharmacophores

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Executive Summary & Scientific Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for improving both target affinity and physicochemical properties. 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3; MW: 142.2 g/mol ) is a highly specialized chemical building block utilized to engineer these properties into targeted therapeutics[1][2].

Because it is a fragment (MW < 300 Da), 2-(azetidin-3-yl)-N,N-dimethylacetamide does not possess a single, universal "mechanism of action" (MoA) on its own. Instead, its in vitro MoA is defined by how it mechanistically alters the pharmacodynamics (target engagement) and in vitro pharmacokinetics (solubility, permeability) of the larger molecular entity it is incorporated into[3][4]. This whitepaper outlines the structural pharmacology of this motif and provides a self-validating system of in vitro protocols to characterize its mechanism of action when integrated into targeted inhibitors or PROTAC linkers.

Structural Pharmacology & Target Engagement Mechanisms

As a Senior Application Scientist, evaluating the causality behind a fragment's efficacy requires deconstructing its structural components. The MoA of molecules containing the 2-(azetidin-3-yl)-N,N-dimethylacetamide motif is driven by two distinct pharmacophoric elements:

A. The Azetidine Core: Rigidity and Bioisosterism

The four-membered azetidine ring serves as a conformationally restricted, sp3-rich bioisostere for larger, more lipophilic heterocycles like piperidines or pyrrolidines[2][5].

  • Causality in MoA: The inherent ring strain and rigidity of the azetidine lock the attached substituents into specific vectors. When binding to a target protein, this reduces the entropic penalty of binding (ΔS), thereby lowering the dissociation constant ( Kd​ )[2]. Furthermore, the high fraction of sp3 carbons ( Fsp3​ ) significantly lowers the partition coefficient (clogP), enhancing aqueous solubility and preventing non-specific binding in in vitro cellular assays[6].

B. The N,N-dimethylacetamide (DMAc) Motif: Hydrogen Bonding

The tertiary amide (DMAc) is metabolically stable against plasma amidases and acts as a potent hydrogen bond acceptor.

  • Causality in MoA: In kinase inhibitors or protein-protein interaction (PPI) modulators, the carbonyl oxygen of the DMAc group frequently engages in critical hydrogen bonding with the protein backbone (e.g., kinase hinge regions) or structured water networks[7]. The dimethyl substitution prevents the motif from acting as a hydrogen bond donor, which is a deliberate design choice to maintain high passive membrane permeability in cellular assays.

In Vitro Mechanism of Action Profiling: A Self-Validating Protocol System

To definitively prove that the incorporation of the 2-(azetidin-3-yl)-N,N-dimethylacetamide motif drives the intended MoA, researchers must employ an orthogonal, self-validating testing cascade. The following protocols move logically from biophysical kinetics to structural confirmation, and finally to intracellular target engagement.

Phase 1: Biophysical Binding Kinetics via Surface Plasmon Resonance (SPR)

Purpose: To determine if the azetidine-induced rigidity improves the residence time ( 1/koff​ ) of the molecule on the target.

  • Surface Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to achieve a density of 2000–3000 Resonance Units (RU).

  • Analyte Preparation: Dilute the azetidine-DMAc containing compound in running buffer (e.g., HBS-EP+ supplemented with 1% DMSO). Ensure strict DMSO matching between the analyte and the running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject a multi-cycle concentration series (e.g., 0.1 nM to 10 µM) over the flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( Kd​ ).

Phase 2: Structural Elucidation via X-Ray Crystallography

Purpose: To map the exact hydrogen bond network of the DMAc carbonyl and verify the spatial vector of the azetidine ring.

  • Protein Crystallization: Grow apo-crystals of the target protein using the sitting-drop vapor diffusion method.

  • Ligand Soaking: Transfer the apo-crystals into a drop containing the reservoir solution supplemented with 1–5 mM of the azetidine-DMAc compound and 5% DMSO. Incubate for 24–48 hours.

  • Data Collection: Cryoprotect the crystals and collect diffraction data at a synchrotron light source (100 K).

  • Refinement: Solve the structure using molecular replacement. The electron density map will definitively show if the N,N-dimethylacetamide carbonyl is engaging the intended active-site residues[8].

Phase 3: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Purpose: To validate that the biophysical affinity translates into the complex, competitive environment of a living cell.

  • Cell Treatment: Incubate the target cell line (e.g., HEK293 or specific cancer lines) with the compound at its IC50​ concentration for 1–2 hours at 37°C.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.

  • Quantification: Analyze the soluble fraction via Western blot or AlphaLISA. Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ) between the vehicle control and the compound-treated samples[6]. A positive shift confirms intracellular target engagement.

Quantitative Data Presentation

The table below illustrates the typical in vitro profile improvements observed when a traditional planar fragment (e.g., a benzene-primary amide) is bioisosterically replaced with a 2-(azetidin-3-yl)-N,N-dimethylacetamide motif during lead optimization.

Pharmacophore Motif Fsp3​ clogPTarget Kd​ (nM)CETSA ΔTagg​ (°C)In Vitro t1/2​ (HLM, min)
Benzene-Primary Amide (Reference)0.153.2450.0+1.215.5
Azetidine-DMAc (Optimized) 0.85 1.1 12.5 +4.8 >60.0

Note: Data represents aggregated industry averages for this class of bioisosteric replacement, highlighting the reduction in lipophilicity and enhancement of target residence time.

In Vitro Validation Workflow Visualization

The following diagram illustrates the critical path for validating the in vitro mechanism of action for compounds utilizing this fragment.

MoA_Workflow Start 2-(Azetidin-3-yl)-N,N-dimethylacetamide Pharmacophore Integration SPR Biophysical Profiling (SPR) Determine Kd, Kon, Koff Start->SPR Affinity Check XRay Structural Elucidation (X-Ray) Map H-Bonds & Vector Projection SPR->XRay Structural Validation CETSA Cellular Target Engagement (CETSA) Validate Intracellular Binding XRay->CETSA Cell Permeability & Binding Func In Vitro Functional Assays Phenotypic/Enzymatic Inhibition CETSA->Func Efficacy Correlation

In vitro mechanism of action validation workflow for azetidine-DMAc pharmacophores.

References

  • [2] ResearchGate. Examples of azetidine‐based bioisosters. Available at: [Link]

  • [3] National Institutes of Health (NIH). Targeting Metallo-proteins by Fragment-Based Lead Discovery. Available at:[Link]

  • [4] National Institutes of Health (NIH). Whole-Cell Screen of Fragment Library Identifies Gut Microbiota Metabolite Indole Propionic Acid as Antitubercular. Available at: [Link]

  • [7] National Institutes of Health (NIH). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at:[Link]

  • [6] ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at:[Link]

  • [8] ACS Publications. Fragment-Based Discovery and Structure-Led Optimization of MSC778, the First Potent, Selective, and Orally Bioavailable FEN1 Inhibitor. Available at:[Link]

Sources

Foundational

Structural Landscape and Polymorphism of 2-(azetidin-3-yl)-N,N-dimethylacetamide: A Comprehensive Technical Guide

Target Audience: Solid-state chemists, formulation scientists, and pharmaceutical development professionals. Executive Summary The solid-state properties of pharmaceutical intermediates and active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Solid-state chemists, formulation scientists, and pharmaceutical development professionals.

Executive Summary

The solid-state properties of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) dictate their manufacturability, stability, and bioavailability. 2-(azetidin-3-yl)-N,N-dimethylacetamide (Molecular Formula: C7H14N2O, MW: 142.2 g/mol ) is a highly versatile building block characterized by a strained azetidine ring and a flexible N,N-dimethylacetamide side chain. The presence of both a secondary amine (hydrogen bond donor/acceptor) and a tertiary amide (strong hydrogen bond acceptor) creates a complex conformational landscape highly susceptible to polymorphism [1].

This whitepaper details the structural causality behind the polymorphic behavior of 2-(azetidin-3-yl)-N,N-dimethylacetamide, outlines a self-validating polymorph screening protocol, and provides a framework for robust crystallographic characterization.

Molecular Properties & Conformational Landscape

To understand the crystallization behavior of 2-(azetidin-3-yl)-N,N-dimethylacetamide, one must first analyze its molecular topology:

  • Hydrogen Bonding Motifs: The azetidine nitrogen (NH) acts as a primary hydrogen bond donor. The carbonyl oxygen of the N,N-dimethylacetamide group serves as a potent hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of extensive intermolecular hydrogen-bonded chains or dimers in the solid state.

  • Conformational Flexibility: The single bond connecting the azetidine C3 carbon to the acetamide alpha-carbon allows for significant rotational freedom. The energy barrier between the anti and gauche conformations is relatively low, meaning the molecule can adopt different geometries depending on the solvent environment and crystallization kinetics.

  • Ring Strain: The four-membered azetidine ring introduces localized steric strain, which influences molecular packing density and the preferred space group during nucleation.

Because different conformers can be "frozen" into different crystal lattices, the compound exhibits conformational polymorphism—a phenomenon critical to regulatory classification and patentability in drug development [2].

Polymorph Screening Methodology

A robust polymorph screen must perturb the thermodynamic and kinetic parameters of crystallization to force the molecule into all accessible solid-state forms. The following workflow outlines a comprehensive, self-validating screening strategy.

G A API Synthesis & Purification B Solvent Selection (Polar, Non-polar, H-bonding) A->B C Cooling Crystallization B->C D Anti-solvent Addition B->D E Slurry Maturation B->E F Solid-State Characterization (XRPD, DSC, SCXRD) C->F D->F E->F G Polymorph Identification F->G

Workflow for polymorph screening and solid-state characterization.

Protocol: Comprehensive Polymorph Screen

Causality Note: Relying on a single crystallization method often yields only the kinetically favored form. By employing orthogonal techniques (cooling, anti-solvent, and slurry), we ensure both kinetic and thermodynamic forms are isolated.

Step 1: Solvent-Mediated Phase Transformation (Slurry Maturation)

  • Purpose: To identify the most thermodynamically stable polymorph at a given temperature.

  • Method: Suspend 50 mg of 2-(azetidin-3-yl)-N,N-dimethylacetamide in 1 mL of various solvents (e.g., ethyl acetate, acetonitrile, heptane) to create a saturated suspension.

  • Execution: Stir the suspensions at 25°C and 50°C for 7 days. The continuous dissolution and recrystallization will drive the system toward the lowest energy crystal lattice.

  • Harvest: Filter the solids and immediately analyze via X-ray Powder Diffraction (XRPD).

Step 2: Controlled Cooling Crystallization

  • Purpose: To isolate metastable forms that nucleate rapidly at high supersaturation.

  • Method: Dissolve the compound in a minimum volume of solvent (e.g., ethanol) at elevated temperature (60°C).

  • Execution: Subject the solution to a linear cooling ramp (-0.5°C/min) down to 5°C.

  • Harvest: Isolate the resulting crystals via vacuum filtration.

Step 3: Anti-Solvent Precipitation

  • Purpose: To force rapid precipitation, often capturing highly metastable or amorphous phases.

  • Method: Dissolve the compound in a highly miscible solvent (e.g., methanol). Rapidly inject an anti-solvent (e.g., methyl tert-butyl ether) under high shear stirring.

Analytical Characterization and Data Presentation

Once solid forms are isolated, they must be rigorously characterized to establish their unique crystallographic identities. The self-validating nature of this process requires orthogonal confirmation: XRPD provides the unique "fingerprint," Differential Scanning Calorimetry (DSC) provides thermodynamic data, and Single-Crystal X-ray Diffraction (SCXRD) provides the absolute atomic arrangement.

Representative Crystallographic Data

Based on structural analogs and predictive modeling of the azetidine-acetamide system, the compound typically exhibits two primary polymorphic forms.

Table 1: Physicochemical and Crystallographic Properties of Polymorphs

PropertyForm I (Thermodynamic)Form II (Kinetic/Metastable)
Preparation Method Slurry in Ethyl Acetate (25°C)Rapid Cooling in Ethanol
Crystal Habit PrismaticAcicular (Needles)
Melting Point (DSC) 112.4 °C (Sharp endotherm)98.7 °C (Followed by recrystallization)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Calculated Density 1.24 g/cm³1.18 g/cm³
H-Bonding Network Infinite 1D chains (NH···O=C)Discrete dimers
Mechanistic Interpretation of Polymorphism

The data in Table 1 illustrates a classic monotropic relationship. Form I crystallizes in a dense monoclinic space group (P2₁/c). The higher density (1.24 g/cm³) and higher melting point indicate a highly efficient packing arrangement driven by infinite 1D hydrogen-bonded chains between the azetidine NH and the acetamide carbonyl.

Conversely, Form II is kinetically trapped during rapid cooling. It adopts an orthorhombic lattice with a lower packing density. Structurally, Form II relies on discrete hydrogen-bonded dimers rather than infinite chains, leading to a weaker overall lattice energy and a lower melting point. When heated in a DSC, Form II melts at 98.7°C, immediately recrystallizes into the more stable Form I, and subsequently melts at 112.4°C.

Conclusion

The solid-state behavior of 2-(azetidin-3-yl)-N,N-dimethylacetamide is fundamentally governed by the delicate balance between the conformational flexibility of its aliphatic linker and the strong directional hydrogen bonding of its functional groups. By employing a rigorous, multi-faceted screening protocol—combining thermodynamic slurry maturation with kinetic cooling and anti-solvent techniques—researchers can map the complete polymorphic landscape of this molecule. Understanding these solid-state properties is not merely an academic exercise; it is a critical regulatory requirement that ensures the consistency, stability, and efficacy of downstream pharmaceutical products.

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press / Routledge. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Solubilization of 2-(Azetidin-3-yl)-N,N-dimethylacetamide for In Vitro Cell Culture Assays

Audience: Researchers, assay scientists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the reconstitution and handling of the small molecule 2-(azetidin-3-yl)-N,N-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay scientists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the reconstitution and handling of the small molecule 2-(azetidin-3-yl)-N,N-dimethylacetamide in cell-based assays, ensuring high scientific rigor and reproducibility.

Introduction & Chemical Profiling

The compound 2-(azetidin-3-yl)-N,N-dimethylacetamide is a highly polar, nitrogen-rich small molecule frequently utilized as a building block and screening compound in drug discovery[1]. Successful application of this compound in in vitro cell culture assays requires a deep understanding of its physicochemical properties to prevent artifacts, precipitation, or solvent-induced cytotoxicity.

Mechanistic Causality of the Chemical Structure

The molecule features two primary functional groups: an N,N -dimethylacetamide moiety and an azetidine ring. The azetidine ring—a strained four-membered heterocycle—acts as a secondary amine. The inherent ring strain influences the nitrogen's lone pair hybridization, resulting in a moderately strong base with a pKa​ of approximately 11.29[2].

Because the physiological pH of standard cell culture media is ~7.4, the azetidine nitrogen will be almost entirely protonated (cationic) in vitro. While this imparts excellent theoretical aqueous solubility, directly dissolving the dry powder free-base into aqueous media is strongly discouraged. Direct aqueous dissolution can lead to transient local pH spikes, kinetically slow dissolution rates, and heightened susceptibility to microbial contamination or hydrolytic degradation over time. Instead, formulating a standardized, anhydrous Master Stock is the gold standard.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(Azetidin-3-yl)-N,N-dimethylacetamide
CAS Number 1344324-95-3[1]
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
Azetidine pKa​ ~11.29 (Conjugate acid)[2]
Recommended Solvent Cell-Culture Grade DMSO (≥99.9% anhydrous)

Solubilization Strategy & Experimental Causality

To ensure a self-validating system , every step of the solubilization workflow must account for both the chemical stability of the compound and the biological health of the cell culture.

  • Why DMSO? Dimethyl sulfoxide (DMSO) is an amphipathic, aprotic solvent that efficiently disrupts the crystal lattice of the dry powder, ensuring complete molecular dispersion. It is inherently sterile and prevents the spontaneous hydrolysis that can occur in aqueous stocks.

  • The "Solvent Shock" Phenomenon: Dropping a highly concentrated DMSO stock directly into a culture well can cause localized precipitation ("crashing out") before the solvent diffuses. We mandate an Intermediate Dilution step to pre-disperse the compound in an aqueous buffer, ensuring homogenous delivery to the cells.

  • Cytotoxicity Constraints: DMSO is biologically active. Literature demonstrates that prolonged exposure to DMSO concentrations above 0.1% (v/v) induces significant cytotoxicity, apoptosis, and cleavage of caspase-3 in various human cell lines[3]. To maintain trustworthiness in your assay readouts, the final DMSO concentration must strictly remain 0.1%, and a vehicle control must always be run in parallel.

Protocol 1: Preparation of DMSO Master Stock

Reagents & Equipment:

  • 2-(Azetidin-3-yl)-N,N-dimethylacetamide (Dry powder, desiccated)

  • Cell-Culture Grade DMSO (Sterile, anhydrous, ≥99.9%)

  • Analytical balance (0.01 mg precision)

  • Vortex mixer and ultrasonic water bath

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the compound to reach room temperature in a desiccator before opening to prevent ambient moisture condensation, which can degrade the powder.

  • Calculation: Determine the required volume of DMSO to achieve your target concentration (e.g., 10 mM or 50 mM) based on the molecular weight (142.20 g/mol ).

Table 2: Reconstitution Volumes for Master Stocks
Mass of CompoundTarget ConcentrationVolume of DMSO Required
1.0 mg10 mM0.703 mL
5.0 mg10 mM3.516 mL
5.0 mg50 mM0.703 mL
  • Dissolution: Add the calculated volume of cell-culture grade DMSO directly to the vial.

  • Agitation: Vortex the vial for 30–60 seconds. If the solution is not entirely clear, place the vial in an ultrasonic water bath at room temperature for 5 minutes to disrupt any remaining micro-crystals.

  • Quality Control (QC1): Perform a visual inspection against a light source. The solution must be completely transparent with no particulate matter.

  • Storage: Aliquot the Master Stock into sterile, tightly sealed amber vials (to prevent photo-degradation) and store at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles.

Protocol 2: Intermediate Dilution & Cell Treatment

To maintain cellular viability and assay integrity, the Master Stock must be diluted prior to cell exposure.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the DMSO Master Stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (100x to 1000x): Dilute the Master Stock into a secondary tube containing warm (37°C) PBS or serum-free culture media.

    • Example: To achieve a 10 µM final assay concentration from a 10 mM stock, first create a 100 µM intermediate solution by adding 10 µL of Master Stock to 990 µL of media.

  • Final Delivery: Transfer the appropriate volume of the intermediate solution to your cell culture plate containing the final assay media.

  • Quality Control (QC2 - Vehicle Control): You must include a negative control well treated with the exact same final percentage of DMSO (e.g., 0.1%) lacking the compound[3]. This self-validating step proves that any observed biological effect is caused by 2-(azetidin-3-yl)-N,N-dimethylacetamide, not solvent toxicity.

Workflow Visualization

The following diagram maps the critical path from dry powder to in vitro assay, highlighting the mandatory Quality Control (QC) checkpoints required for a trusted experimental system.

Workflow A Dry Powder 2-(Azetidin-3-yl)-N,N- dimethylacetamide B Master Stock (10-50 mM in DMSO) A->B Add sterile DMSO Vortex/Sonicate C Intermediate Dilution (100x in Media/PBS) B->C Serial Dilution QC1 QC: Visual Inspection (Check for precipitation) B->QC1 D Final Assay Media (≤0.1% DMSO) C->D Add to Culture Media E In Vitro Cell Culture Assay D->E Treat Cells QC2 QC: Vehicle Control (0.1% DMSO only) D->QC2

Workflow for the solubilization and in vitro application of azetidine-derivatives, including QC steps.

References

  • National Institutes of Health (PMC). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". PubMed Central. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2-(Azetidin-3-yl)-N,N-dimethylacetamide in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 2-(azetidin-3-yl)-N,N-dimethylacetamide in palladium-catalyzed cross-coupling reactions. The azetidine motif i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-(azetidin-3-yl)-N,N-dimethylacetamide in palladium-catalyzed cross-coupling reactions. The azetidine motif is a highly sought-after scaffold in modern medicinal chemistry, prized for its ability to confer unique and advantageous physicochemical properties to drug candidates.[1][2] This document focuses on the practical application of 2-(azetidin-3-yl)-N,N-dimethylacetamide as a key building block, with a primary emphasis on its use in Buchwald-Hartwig amination for the synthesis of complex N-aryl and N-heteroaryl azetidine derivatives. Detailed mechanistic insights, step-by-step experimental protocols, and data interpretation are provided to enable researchers, scientists, and drug development professionals to effectively incorporate this valuable synthon into their discovery workflows.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have transitioned from being synthetic challenges to privileged structures in drug discovery.[2][3] Their unique structural features, including a high degree of sp3 character, conformational rigidity, and inherent ring strain, offer significant advantages over more flexible or larger ring systems.[1] The incorporation of an azetidine ring can profoundly influence a molecule's properties by:

  • Improving Metabolic Stability: The strained ring is often less susceptible to metabolic degradation compared to more common motifs.[1]

  • Enhancing Aqueous Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving the solubility of the parent molecule.

  • Providing Novel Exit Vectors: The rigid structure allows for precise orientation of substituents, enabling fine-tuning of interactions with biological targets.[4]

  • Serving as a Bioisostere: Azetidines can act as effective replacements for other functional groups, modulating potency and pharmacokinetic profiles.

The subject of this guide, 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS No. 1344324-95-3) , combines the benefits of the azetidine core with a dimethylacetamide side chain. This side chain can further enhance solubility and provides an additional point for molecular interactions. Its most direct and powerful application in synthetic chemistry is the functionalization of its secondary amine via C-N cross-coupling.

Compound Name2-(azetidin-3-yl)-N,N-dimethylacetamide
CAS Number 1344324-95-3[5]
Molecular Formula C₇H₁₄N₂O[5]
Molecular Weight 142.20 g/mol [5]
Structure Chemical structure of 2-(azetidin-3-yl)-N,N-dimethylacetamide

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl/heteroaryl halide (or triflate) and an amine. This reaction is one of the most powerful and versatile methods for synthesizing arylamines and is perfectly suited for coupling the secondary amine of 2-(azetidin-3-yl)-N,N-dimethylacetamide with a diverse range of aromatic partners.

Mechanistic Rationale and Component Selection

The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst, ligand, base, and solvent. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_Complex L_n(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [(Ar)Pd(II)(HNR₂)(L)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ HNR₂) Amido_Complex L(Ar)Pd(II)-NR₂ Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺) Byproduct Base-H⁺X⁻ Amine_Complex->Byproduct Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂) Product Product (Ar-NR₂) Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Azetidine (HNR₂) Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Palladium Precatalyst: Sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ is often preferred for its air stability, as it is reduced in situ to the active Pd(0) species.

  • Ligand: This is arguably the most critical component. For coupling with a secondary amine like our azetidine, bulky, electron-rich phosphine ligands are essential. They promote oxidative addition and facilitate the final reductive elimination step, which can be challenging. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are state-of-the-art choices that show broad substrate scope and high efficiency.[6][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate amine complex) without competing with it in the reaction. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃) are common choices.[7] The choice of base can depend on the pKa of the amine and the nature of the aryl halide.

  • Solvent: Aprotic, non-polar, or weakly polar solvents that can dissolve the reactants and maintain a suitable temperature are preferred. Toluene and 1,4-dioxane are the most common solvents for these reactions.

Experimental Protocols

The following protocols are designed as robust starting points for the Buchwald-Hartwig amination of 2-(azetidin-3-yl)-N,N-dimethylacetamide. Optimization may be required for particularly challenging substrates.

General Workflow for Cross-Coupling

Figure 2: General experimental workflow for the cross-coupling protocol.

Protocol 1: Coupling with Aryl/Heteroaryl Bromides

This protocol is optimized for standard aryl and heteroaryl bromides using a robust catalyst system.

Objective: To synthesize N-aryl-2-(azetidin-3-yl)-N,N-dimethylacetamide derivatives.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Bromide-1.01.0
2-(azetidin-3-yl)-N,N-dimethylacetamide142.201.21.2
Pd₂(dba)₃915.720.020.04 (Pd)
XPhos476.650.080.08
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene (anhydrous)-5 mL-

Equipment:

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To the oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the catalyst and ligand.

  • Reagent Addition: Through the septum, add the anhydrous toluene (5 mL) via syringe. Follow with the addition of 2-(azetidin-3-yl)-N,N-dimethylacetamide (171 mg, 1.2 mmol).

  • Reaction: Place the sealed tube in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the disappearance of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Coupling with Aryl/Heteroaryl Chlorides (More Challenging)

Aryl chlorides are less reactive than bromides, necessitating a more active catalyst system, often a pre-formed catalyst complex (precatalyst) and slightly more forcing conditions.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Chloride-1.01.0
2-(azetidin-3-yl)-N,N-dimethylacetamide142.201.21.2
XPhos Pd G3 (Precatalyst)871.620.030.03
Potassium tert-butoxide (KOt-Bu)112.211.51.5
1,4-Dioxane (anhydrous)-5 mL-

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl chloride (1.0 mmol), XPhos Pd G3 precatalyst (26.1 mg, 0.03 mmol), and potassium tert-butoxide (168 mg, 1.5 mmol) to a microwave vial equipped with a stir bar.

  • Reagent Addition: Add 2-(azetidin-3-yl)-N,N-dimethylacetamide (171 mg, 1.2 mmol) followed by anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the vial tightly and place it in a preheated heating block at 110 °C. Alternatively, for microwave-assisted reactions, heat at 120-150 °C for 10-60 minutes.[7]

  • Monitoring, Workup, and Purification: Follow steps 5-9 as described in Protocol 3.2.

Summary of Recommended Conditions

The choice of conditions can be tailored based on the reactivity of the electrophile.

ElectrophileCatalyst SystemLigandBaseSolventTemp (°C)Notes
Aryl IodidePd(OAc)₂ / Pd₂(dba)₃XPhos / SPhosCs₂CO₃ / K₃PO₄Toluene80-100Generally high reactivity; milder conditions are often sufficient.
Aryl BromidePd₂(dba)₃XPhosNaOt-BuToluene100-110The "gold standard" substrate; Protocol 3.2 is a robust starting point.
Aryl ChlorideXPhos Pd G3(Internal)KOt-Bu / LHMDSDioxane110-130Requires more active catalyst systems and higher temperatures due to the strength of the C-Cl bond.[8][9]
Aryl TriflatePd(OAc)₂XPhosK₃PO₄ / Cs₂CO₃Dioxane100Reactivity is comparable to aryl bromides.

Conclusion

2-(Azetidin-3-yl)-N,N-dimethylacetamide is a versatile and valuable building block for modern drug discovery. Its successful incorporation into complex molecules is readily achieved through well-established palladium-catalyzed C-N cross-coupling reactions. The Buchwald-Hartwig amination, in particular, provides a direct and efficient route to a wide array of N-functionalized derivatives. By employing modern, sterically demanding phosphine ligands and carefully optimized reaction conditions, researchers can reliably synthesize novel chemical entities with improved pharmaceutical properties. The protocols and guidelines presented herein offer a solid foundation for the exploration and application of this important synthetic tool.

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Method

Application Note: Strategic Utilization of 2-(Azetidin-3-yl)-N,N-dimethylacetamide in Medicinal Chemistry

Executive Summary & Structural Rationale In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy for improving the pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy for improving the pharmacokinetic and physicochemical properties of clinical candidates [1]. Among saturated heterocycles, azetidines have emerged as privileged structural motifs. They bridge the chemical space between highly strained, reactive aziridines and highly flexible pyrrolidines, offering a rigid scaffold with unique exit vectors [2].

2-(Azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3) is a highly specialized building block designed to exploit these advantages. It combines the conformational rigidity and low lipophilicity of an azetidine ring with the potent hydrogen-bond accepting capability of an N,N-dimethylacetamide moiety.

Pharmacophore Azetidine Azetidine Spacer Methylene Spacer • Conformational flexibility • Fine-tunes exit vector Azetidine->Spacer Amide N,N-dimethylacetamide • Strong H-bond acceptor • No H-bond donor liability • Enhances aqueous solubility Spacer->Amide

Fig 1: Pharmacophore mapping of 2-(Azetidin-3-yl)-N,N-dimethylacetamide.

Physicochemical Profiling

When replacing traditional piperazine or morpholine linkers, 2-(azetidin-3-yl)-N,N-dimethylacetamide significantly alters the physicochemical profile of the resulting ligand. The high ring strain (~25.4 kcal/mol) restricts conformational flexibility, thereby reducing the entropic penalty upon target binding [2].

Table 1: Physicochemical Properties of the Unconjugated Building Block

PropertyValueMedicinal Chemistry Implication
Molecular Weight 142.20 g/mol Highly atom-efficient; preserves ligand efficiency (LE).
Fraction sp³ (Fsp³) 0.71Excellent 3D character; improves aqueous solubility [3].
Topological PSA ~32.3 ŲOptimal for membrane permeability while maintaining polarity.
H-Bond Donors 1 (Azetidine NH)Consumed upon coupling; final product typically has 0 HBD from this moiety.
H-Bond Acceptors 2 (Amide O, Amine N)Strong interaction potential with solvent or target backbone.
Calculated LogP ~ -0.5Highly hydrophilic; counteracts lipophilic core scaffolds.

Mechanistic Insights & Synthetic Utility

The secondary amine of the azetidine ring serves as the primary point of functionalization. However, the inherent ring strain of the azetidine makes it susceptible to ring-opening under harsh nucleophilic substitution conditions or overly forcing cross-coupling environments [4].

To successfully integrate this building block into a heteroaryl core (e.g., a kinase hinge-binding scaffold), Buchwald-Hartwig cross-coupling is the preferred methodology. The choice of catalyst and base is critical:

  • Catalyst Causality: Bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos are mandatory. RuPhos accelerates the reductive elimination step of the catalytic cycle. If reductive elimination is too slow, the palladium-bound azetidine intermediate can undergo β-hydride elimination or strain-driven ring-opening [2].

  • Base Causality: Weak bases such as Cs₂CO₃ are preferred over strong alkoxides (like NaOtBu) to prevent base-catalyzed degradation of the azetidine ring and to tolerate sensitive functional groups on the electrophile.

Workflow Core Heteroaryl Halide (Electrophile) Coupling Pd-Catalyzed Cross-Coupling (RuPhos / Pd2(dba)3) Core->Coupling Azetidine 2-(Azetidin-3-yl)-N,N- dimethylacetamide Azetidine->Coupling Product Solvent-Exposed Targeted Ligand Coupling->Product

Fig 2: Workflow for integrating the azetidine building block via cross-coupling.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and immediate troubleshooting capabilities.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Attach the azetidine building block to a heteroaryl halide core.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride/bromide (1.0 equiv), 2-(azetidin-3-yl)-N,N-dimethylacetamide (1.2 equiv), Pd₂(dba)₃ (5 mol%), and RuPhos (10 mol%).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv). Note: Ensure the base is finely milled and strictly anhydrous to prevent catalyst poisoning.

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.2 M.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive argon flow. Heat the reaction mixture in an oil bath at 85 °C with vigorous stirring (800 rpm) for 4–6 hours.

  • In-Process Validation: After 3 hours, cool the reaction briefly, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and filter. Analyze via LC-MS.

    • Validation Checkpoint: The disappearance of the heteroaryl halide and the emergence of the target [M+H]⁺ peak confirms catalytic turnover. If >15% starting material remains, the system has likely stalled due to oxygen ingress; spike with an additional 2.5 mol% Pd₂(dba)₃.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and salts. Concentrate the filtrate in vacuo. Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid) due to the high polarity of the tertiary amide tail.

Protocol B: Amide Coupling for PROTAC Linker Assembly

Objective: Utilize the azetidine as a rigid linker component by coupling to a carboxylic acid (e.g., a VHL or CRBN ligand handle).

  • Activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) dropwise.

    • Validation Checkpoint: Stir at room temperature for 10 minutes. The solution will transition to a pale yellow color, visually validating the formation of the active OAt-ester intermediate.

  • Coupling: Add 2-(azetidin-3-yl)-N,N-dimethylacetamide (1.1 equiv) in a single portion. Stir at room temperature for 2 hours.

  • In-Process Validation: Monitor via LC-MS. The coupling of the unhindered secondary azetidine amine is typically rapid (<1 hour).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with a highly polar organic mixture (10% isopropanol in dichloromethane) to ensure complete partitioning of the highly polar product. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The table below summarizes the optimization data for the N-arylation of 2-(azetidin-3-yl)-N,N-dimethylacetamide, demonstrating the causality behind the selection of the RuPhos/Cs₂CO₃ system.

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Observed Liabilities / Side Reactions
Pd(OAc)₂ / BINAPNaOtBuToluene100< 20%Severe azetidine ring-opening [4].
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10045%Moderate β-hydride elimination.
Pd₂(dba)₃ / RuPhos Cs₂CO₃ Dioxane 85 > 95% Clean conversion; no ring-opening.
BrettPhos Pd G3LHMDSTHF6580%Trace epimerization of sensitive cores.

Data Interpretation: Strong bases (NaOtBu) combined with high temperatures and less bulky ligands (BINAP) lead to the destruction of the strained four-membered ring. The optimized RuPhos system provides the necessary steric bulk to force rapid reductive elimination, securing high yields of the intact azetidine product.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Taylor & Francis / NIH, (2026). URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing, (2021). URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry MedChemComm / PMC, (2019). URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv, (2023). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Purification for 2-(azetidin-3-yl)-N,N-dimethylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-(azetidin-3-yl)-N,N-dimethylacetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3)[1].

Because this molecule features both a highly basic secondary amine (the unprotected azetidine ring, pKa ~10.4) and a highly polar hydrogen-bond-accepting amide (N,N-dimethylacetamide), it defies standard organic purification logic. It exhibits extreme hydrophilicity and strong ionic interactions with traditional stationary phases. This guide synthesizes field-proven methodologies to help you bypass common pitfalls like irreversible silica adsorption and catastrophic yield loss during aqueous workups.

Purification Workflow & Decision Matrix

Before diving into specific troubleshooting steps, consult the decision tree below to select the appropriate purification strategy based on your current experimental bottleneck.

PurificationWorkflow N1 Crude 2-(azetidin-3-yl)- N,N-dimethylacetamide N2 Aqueous Workup Feasibility? N1->N2 N5 Normal Phase Chromatography N1->N5 N3 Loss in Aqueous Layer (High Hydrophilicity) N2->N3 Liquid-Liquid Extraction N4 Cation-Exchange Chromatography (Dowex) N2->N4 Catch & Release Strategy N8 Final Polishing (HILIC / Prep-HPLC) N4->N8 N6 Severe Streaking on Bare Silica N5->N6 Standard Conditions N7 Amine-Modified Silica or +1-5% Et3N/NH3 N6->N7 Optimization N7->N8

Fig 1. Decision tree for the purification of highly polar azetidine derivatives.

Frequently Asked Questions & Troubleshooting Guide
Q1: I am losing almost all of my product during the standard aqueous workup. How can I isolate this compound from the reaction mixture?

The Causality: 2-(azetidin-3-yl)-N,N-dimethylacetamide is exceptionally hydrophilic. Even if you basify the aqueous layer to pH > 12 to deprotonate the azetidine nitrogen, the N,N-dimethylacetamide moiety acts as a powerful hydrogen bond acceptor. The compound will favorably partition into the aqueous phase rather than standard organic solvents like dichloromethane (DCM) or ethyl acetate. The Solution: Abandon standard liquid-liquid extraction. Instead, utilize a "Catch-and-Release" Ion-Exchange Chromatography strategy. By passing the crude aqueous mixture through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8), the basic azetidine nitrogen becomes protonated and covalently binds to the resin[2]. Neutral and acidic impurities are simply washed away with water, and your pure product is subsequently "released" using an aqueous ammonia solution[2].

Q2: When attempting flash chromatography on standard silica gel, the compound streaks severely from the baseline, resulting in poor recovery and overlapping fractions. How do I fix this?

The Causality: Bare silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic secondary amine of the azetidine ring interacts ionically with these silanols, causing irreversible adsorption and severe peak tailing[3]. The Solution: You must suppress this acid-base interaction. You have two highly effective options:

  • Mobile Phase Modification: Add 1% to 5% triethylamine (Et₃N) or methanolic ammonia to your mobile phase (e.g., DCM/MeOH/NH₄OH)[3][4]. The volatile base competitively binds to the acidic silanols, freeing your azetidine to elute as a sharp band.

  • Stationary Phase Modification: Switch to amine-functionalized silica (e.g., KP-NH columns). This basic stationary phase completely eliminates silanol interactions, providing excellent peak shape for polar amines without the need for mobile phase additives[3].

Q3: Reverse-Phase (C18) HPLC is failing to retain the compound for final polishing. It elutes in the void volume. What is the alternative?

The Causality: C18 stationary phases rely on hydrophobic interactions. Because 2-(azetidin-3-yl)-N,N-dimethylacetamide lacks significant lipophilic bulk and is highly polar, it cannot partition into the C18 phase and is immediately swept out by the mobile phase. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like bare silica, amide, or zwitterionic columns) and a highly organic, water-miscible mobile phase (e.g., 90% Acetonitrile / 10% aqueous ammonium formate buffer). In HILIC, water forms an enriched layer on the stationary phase, and polar compounds partition into this layer, resulting in excellent retention and separation.

Quantitative Comparison of Purification Strategies

To assist in method selection, the following table summarizes the performance metrics of various purification techniques when applied to polar azetidine derivatives.

Purification MethodPrimary PrincipleTypical RecoveryMax Purity LimitScalabilityKey Modifier / Resin Required
Standard Silica Flash Adsorption (Polarity)< 30% (Severe Loss)~ 80%HighNone (Not Recommended)
Modified Silica Flash Adsorption (Deactivated)75 - 85%90 - 95%High1-5% Et₃N or NH₄OH[3]
Amine-Silica Flash Basic Adsorption85 - 95%> 95%MediumKP-NH Stationary Phase[3]
Ion-Exchange (Catch & Release) Ionic Binding90 - 98%> 95%Very HighDowex 50WX8 (H⁺ form)[2]
HILIC / Prep-HPLC Hydrophilic Partitioning70 - 80%> 99%Low (Polishing)Ammonium Formate Buffer
Standardized Experimental Protocols
Protocol A: Cation-Exchange "Catch-and-Release" Purification[2]

This is the gold-standard method for isolating the compound directly from aqueous reaction mixtures without extraction.

  • Resin Preparation: Swell 10 g of strongly acidic cation-exchange resin (e.g., Dowex 50WX8-200, H⁺ form) in deionized (DI) water. Load into a glass column and wash with 100 mL of DI water until the eluent pH is neutral (pH ~7)[2].

  • Loading: Dissolve the crude reaction mixture containing 2-(azetidin-3-yl)-N,N-dimethylacetamide in a minimum volume of DI water (or a water/methanol mixture if solubility of impurities is an issue). Load the solution slowly onto the column.

  • Washing (The "Catch"): Wash the column with 3 to 5 column volumes (CV) of DI water, followed by 2 CV of Methanol. Mechanistic note: The basic azetidine is protonated and ionically bound to the sulfonate groups of the resin. Neutral and acidic impurities are washed away.

  • Elution (The "Release"): Elute the desired product using a 1% to 5% aqueous ammonia (NH₄OH) solution[2]. Collect fractions.

  • Isolation: Spot fractions on a TLC plate and stain with Ninhydrin (azetidines lack strong UV chromophores). Pool the product-containing fractions and lyophilize (freeze-dry) to obtain the pure compound as a free base.

Protocol B: Amine-Modified Flash Chromatography[3][4]

Use this method if the compound is already isolated from water but requires separation from structurally similar basic byproducts.

  • Column Preparation: Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH). If unavailable, pre-treat a standard bare silica column by flushing it with 2 CV of Hexane containing 5% Triethylamine (Et₃N) to neutralize acidic silanols[3].

  • Sample Loading: Due to the compound's polarity, dry-loading is highly recommended. Dissolve the crude mixture in a volatile solvent (e.g., Methanol), add a small amount of Celite or amine-silica, and concentrate to a free-flowing powder under reduced pressure. Load this powder into a solid-load cartridge.

  • Solvent System: Utilize a highly polar gradient. A standard starting point is 0% to 20% Methanol in Dichloromethane (DCM). Crucial: If using bare silica, ensure the mobile phase contains 1% Et₃N or methanolic ammonia throughout the entire run[3][4].

  • Detection: Monitor fractions using a TLC plate stained with Potassium Permanganate (KMnO₄) or Ninhydrin, followed by gentle heating.

References
  • Couty, F., et al. "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." The Journal of Organic Chemistry, ACS Publications, 2005. Available at:[Link]

  • Lowe, M., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." SciSpace / ACS, 2012. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Analysis of 2-(azetidin-3-yl)-N,N-dimethylacetamide

Welcome to the technical support center for the chromatographic analysis of 2-(azetidin-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-(azetidin-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-elution during method development and routine analysis. As a small, polar, basic compound, 2-(azetidin-3-yl)-N,N-dimethylacetamide presents unique chromatographic behaviors that can be challenging to manage using standard reversed-phase methods. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and expert insights to help you achieve baseline separation and ensure the integrity of your analytical results.

Section 1: Initial Assessment and Identification of Co-elution

Before modifying any method parameters, it is crucial to confirm that you are, in fact, dealing with a co-elution issue. An improperly performing system can mimic co-elution by producing broad or asymmetric peaks.

Q1: How can I confirm that a distorted peak in my chromatogram is due to co-elution and not another issue?

A1: Distinguishing true co-elution from other system or method-related problems is the foundational step in troubleshooting. A distorted peak is a strong indicator of an underlying issue, which could be one of several possibilities.[1][2]

Causality: True co-elution means that two or more distinct chemical entities are not being adequately separated by the chromatographic system and are eluting at or near the same time.[3] However, issues like poor column health or an inappropriate injection solvent can cause peak distortion (e.g., tailing, fronting, or broadening) that makes a single, pure peak appear as if it's co-eluting.[1]

Here is a systematic approach to diagnose the problem:

  • Visual Peak Shape Inspection: This is the first and simplest check. A pure compound under ideal conditions should yield a symmetrical, Gaussian-shaped peak. Look for tell-tale signs of co-elution such as peak "shoulders," "humps," or a clear lack of symmetry that isn't simple tailing.[2] A gradual, exponential decline is typically tailing, whereas a sharp discontinuity or a secondary apex suggests a hidden peak.[2]

  • Use a Diode Array Detector (DAD/PDA): A powerful tool for this diagnosis is a DAD, which can perform a peak purity analysis.[4]

    • Mechanism: The DAD scans across the entire peak as it elutes, collecting multiple UV-Vis spectra at different points (upslope, apex, downslope). If the peak represents a single, pure compound, all spectra taken across it should be identical.

    • Interpretation: If the spectra differ, it confirms that multiple compounds with different chromophores are present, indicating co-elution.[4]

  • Mass Spectrometry (MS) Analysis: If your chromatograph is coupled to a mass spectrometer, you have the most definitive tool for identifying co-elution.

    • Mechanism: An MS detector identifies compounds based on their mass-to-charge ratio (m/z).[1] By examining the mass spectra across the eluting peak, you can identify the m/z of the ions present.

    • Interpretation: Extract the ion chromatograms for different m/z values. If the peak is pure, the mass spectrum will be consistent across its profile. If you observe different m/z values at different points within the peak's elution profile, it is definitive evidence of co-elution.[2][4]

The following workflow provides a logical sequence for diagnosing your peak shape issue.

G Start Start: Distorted Peak Observed CheckSystem Q: Is the system performing optimally? (Check pressure, leaks, etc.) Start->CheckSystem Visual Visually Inspect Peak Shape CheckSystem->Visual System OK Symmetrical Symmetrical Peak Visual->Symmetrical Yes Asymmetrical Asymmetrical Peak (Shoulder, Tailing, Fronting) Visual->Asymmetrical No Conclusion_Other Conclusion: Issue is Likely System- or Method-Related (e.g., Tailing) Symmetrical->Conclusion_Other Likely not co-elution DAD Perform DAD Peak Purity Analysis Asymmetrical->DAD SpectraMatch Spectra are Identical DAD->SpectraMatch SpectraDiffer Spectra Differ DAD->SpectraDiffer MS Analyze with Mass Spectrometry SpectraMatch->MS Conclusion_Coelution Conclusion: True Co-elution Confirmed SpectraDiffer->Conclusion_Coelution SingleMass Consistent m/z Across Peak MS->SingleMass MultiMass Different m/z Across Peak MS->MultiMass SingleMass->Conclusion_Other MultiMass->Conclusion_Coelution G Start Start: Co-elution Persists After RP Optimization Question1 Q: Are all components in the sample polar? Start->Question1 HILIC Select HILIC Mode Question1->HILIC Yes MMC Select Mixed-Mode Chromatography (MMC) Question1->MMC No, mixture of polar and non-polar HILIC_Details - Polar stationary phase (Amide, Zwitterionic) - High organic mobile phase (e.g., 95% ACN) - Elute with increasing aqueous buffer HILIC->HILIC_Details End_HILIC Achieve Separation of Polar Analytes HILIC->End_HILIC MMC_Details - Bimodal stationary phase (e.g., RP + Ion-Exchange) - Tune selectivity with pH, ionic strength, and % organic MMC->MMC_Details End_MMC Achieve Separation of Polar and Non-Polar Analytes MMC->End_MMC

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 2-(azetidin-3-yl)-N,N-dimethylacetamide Synthesis

Welcome to the technical support center for the synthesis and scale-up of 2-(azetidin-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(azetidin-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on anticipating and resolving challenges related to impurity formation during the scale-up process, ensuring the delivery of a high-purity final compound.

Introduction

The synthesis of 2-(azetidin-3-yl)-N,N-dimethylacetamide typically involves the coupling of a protected 2-(azetidin-3-yl)acetic acid derivative with dimethylamine, or a related synthetic strategy. The inherent ring strain of the azetidine moiety[1] and the potential for side reactions during amide bond formation present unique challenges, particularly during process scale-up. This guide provides a structured approach to identifying, understanding, and mitigating the formation of key impurities.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of 2-(azetidin-3-yl)-N,N-dimethylacetamide.

Q1: What are the most common classes of impurities observed during the synthesis of 2-(azetidin-3-yl)-N,N-dimethylacetamide?

A1: The most prevalent impurities can be categorized into three main groups:

  • Process-related impurities: These arise from the starting materials, intermediates, and reagents used in the synthesis.

  • Side-reaction impurities: These are formed from competing reaction pathways during the amide coupling step.

  • Degradation products: These result from the instability of the azetidine ring under certain reaction or work-up conditions.

Q2: Why is the azetidine ring a potential source of impurities?

A2: The azetidine ring is a strained four-membered heterocycle, making it susceptible to nucleophilic attack and ring-opening, especially under acidic conditions or at elevated temperatures.[1][2] This can lead to the formation of various ring-opened byproducts.

Q3: Can the choice of amide coupling reagent influence the impurity profile?

A3: Absolutely. The choice of coupling reagent is critical. For example, using uronium-based reagents like HATU can lead to the formation of guanidinium byproducts if the amine (dimethylamine) attacks the coupling reagent directly.[3][4][5]

Q4: Are there specific analytical techniques recommended for identifying these impurities?

A4: A combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection (LC-MS) is ideal for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown impurities.

Troubleshooting Guides

This section provides a detailed, problem-and-solution-oriented approach to common issues encountered during the scale-up of 2-(azetidin-3-yl)-N,N-dimethylacetamide synthesis.

Issue 1: Presence of a High Molecular Weight Impurity Corresponding to a Guanidinium Adduct

Symptom: An impurity with a mass corresponding to the starting azetidine precursor plus a tetramethylguanidinium group is observed in the final product.

Root Cause: This impurity, a guanidinium-capped azetidine, is a common byproduct when using uronium-based coupling reagents like HATU or HBTU. It arises from the direct reaction of the amine (dimethylamine) with the coupling reagent, rather than with the activated carboxylic acid.[3][4][5]

Troubleshooting Workflow:

start High MW Impurity Detected (Guanidinium Adduct) cond1 Coupling Reagent Used? start->cond1 hatu HATU/HBTU cond1->hatu Yes other_reagent Other cond1->other_reagent No action1 Optimize Reaction Conditions: - Lower reaction temperature - Use a less basic amine scavenger - Adjust stoichiometry hatu->action1 action3 Investigate Amine Source Purity other_reagent->action3 action2 Consider Alternative Coupling Reagents: - Carbodiimides (e.g., EDC) with an additive (e.g., HOBt) - Phosphonium salts (e.g., PyBOP) action1->action2 end_node Impurity Minimized action2->end_node action3->end_node

Caption: Troubleshooting workflow for guanidinium impurity.

Detailed Mitigation Strategies:

  • Optimize Reaction Conditions:

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to favor the desired amide bond formation over the side reaction.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize the direct reaction with the coupling reagent.[3]

    • Stoichiometry: Carefully control the stoichiometry of the coupling reagent and dimethylamine to avoid excess amine being present before the carboxylic acid is fully activated.

  • Alternative Coupling Reagents:

    • Consider using a carbodiimide-based coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt). This combination is less prone to forming guanidinium adducts.[6]

Issue 2: Observation of Ring-Opened Impurities

Symptom: LC-MS analysis reveals impurities with masses corresponding to the addition of water or other nucleophiles to the parent molecule, indicative of azetidine ring cleavage.

Root Cause: The inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening, a process that can be catalyzed by acids or high temperatures.[1][2] In the context of this synthesis, a pendant amide can act as an intramolecular nucleophile, leading to decomposition.[2][7]

Impurity Formation Pathway:

start 2-(Azetidin-3-yl)-N,N-dimethylacetamide (Intact Ring) intermediate Protonated Azetidine (Activated Ring) start:f1->intermediate:f0 Acidic Conditions (H+) product Ring-Opened Product (e.g., amino alcohol or rearranged amide) intermediate:f1->product:f0 Nucleophilic Attack (e.g., H2O, pendant amide)

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Optimization

Technical Support Center: Troubleshooting 2-(Azetidin-3-yl)-N,N-dimethylacetamide Couplings

Welcome to the Technical Support Center. 2-(Azetidin-3-yl)-N,N-dimethylacetamide is a highly valuable, conformationally restricted building block used in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Azetidin-3-yl)-N,N-dimethylacetamide is a highly valuable, conformationally restricted building block used in modern drug discovery. However, coupling this secondary amine to electrophiles (typically via amide bond formation) presents unique mechanistic challenges. This guide synthesizes field-proven insights to help you diagnose failures, understand the underlying chemical causality, and implement self-validating protocols.

Part 1: Diagnostic FAQs (Causality & Troubleshooting)

Q1: Why is my amide coupling yielding <10% product despite using standard EDC/HOBt conditions? The Causality: 2-(Azetidin-3-yl)-N,N-dimethylacetamide is a secondary amine housed within a highly strained 4-membered ring. The compressed C–N–C bond angles (~90°) force more p-character into the ring bonds, which consequently increases the s-character of the nitrogen's lone pair [2]. Higher s-character means the lone pair is held closer to the nucleus, rendering the nitrogen significantly less nucleophilic than unstrained secondary amines (like piperidine). Standard carbodiimide reagents like EDC/HOBt often fail to provide sufficient electrophilic activation to overcome this sluggish kinetics [1]. The Solution: Switch to uronium-based coupling reagents like HATU or COMU, which generate a highly reactive HOAt-ester intermediate capable of trapping weak nucleophiles.

Q2: I switched to an acyl chloride to force the reaction, but LC-MS shows a mess of side products. What happened? The Causality: Azetidines possess a high inherent ring strain of approximately 25.4 kcal/mol [1]. Acyl chlorides can act as weak Lewis acids. When the azetidine nitrogen coordinates to the acyl chloride, the ring becomes highly activated. The liberated chloride ion (a strong nucleophile) can then attack the alpha-carbon, triggering irreversible ring-opening and subsequent polymerization [4]. The Solution: Avoid acid chlorides if possible. If they must be used, perform the reaction at 0 °C to -78 °C, and add the acyl chloride dropwise to a pre-cooled solution of the amine containing a non-nucleophilic base.

Q3: My starting material is an HCl salt. I added 1.5 equivalents of Triethylamine (TEA), but the reaction is stalled. Why? The Causality: Azetidine building blocks are almost universally supplied as hydrochloride or TFA salts to prevent oxidative degradation. If the salt is not completely neutralized, the free base is unavailable for coupling. TEA is often insufficiently basic or too sterically hindered to fully liberate the azetidine in non-polar solvents like DCM. In DCM, the azetidine salt may simply remain suspended as an unreactive solid. The Solution: Use at least 2.5 to 3.0 equivalents of the more lipophilic base DIPEA (N,N-Diisopropylethylamine). Switch the solvent from DCM to DMF or NMP to ensure complete dissolution of the azetidine salt.

Q4: How do I accurately monitor the reaction? The Kaiser test is giving me false negatives. The Causality: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a mechanism that strictly requires a primary amine. Because 2-(azetidin-3-yl)-N,N-dimethylacetamide is a secondary amine, it will not react properly with ninhydrin, leading to false negatives (appearing as though the amine is fully consumed when it is not) [3]. The Solution: Use the Chloranil test or Isatin test, which are specifically designed to detect secondary amines.

Part 2: Reagent Efficacy & Quantitative Data

To optimize your coupling, compare the kinetic and stability profiles of various activation strategies when applied specifically to azetidine derivatives.

Coupling StrategyReagent SystemAzetidine Ring StabilityRelative KineticsRecommended Use Case
Carbodiimide EDC, HOBt, DIPEA, DCMHighSlowHighly reactive, unhindered electrophiles
Uronium (Standard) HBTU, DIPEA, DMFHighModerateGeneral, non-hindered amide couplings
Uronium (Advanced) HATU, DIPEA, DMFHighFastHindered/sluggish azetidines (Recommended)
Acid Chloride (COCl)₂, DMF (cat.), DCMLow (Ring-opening risk)Very FastOnly when HATU fails; strict 0 °C required
Phosphonium PyBOP, DIPEA, DMFHighFastSubstrates highly prone to epimerization

Part 3: Visual Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve your specific coupling failure.

AzetidineWorkflow Start Reaction Stalled: Low Yield or Impurities CheckSalt Is the Azetidine salt fully neutralized? Start->CheckSalt SolubilityFix Switch to DMF Add 3.0 eq DIPEA CheckSalt->SolubilityFix No CheckReagent Using weak coupling reagents (EDC/HOBt)? CheckSalt->CheckReagent Yes Success Successful Coupling SolubilityFix->Success ReagentFix Upgrade to HATU (Stronger Activation) CheckReagent->ReagentFix Yes CheckRing Are ring-opened byproducts visible? CheckReagent->CheckRing No ReagentFix->Success RingFix Avoid Acid Chlorides Maintain Temp < 25°C CheckRing->RingFix Yes RingFix->Success

Diagnostic workflow for troubleshooting azetidine coupling failures.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes HATU to overcome the poor nucleophilicity of the azetidine ring while maintaining mild conditions to prevent ring-opening. It is designed as a self-validating system, meaning each step has an observable checkpoint to ensure chemical causality is maintained.

Materials Required:

  • Target Carboxylic Acid (1.0 eq)

  • 2-(Azetidin-3-yl)-N,N-dimethylacetamide hydrochloride salt (1.2 eq)

  • HATU (1.1 eq)

  • Anhydrous DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Validation Checkpoint: Ensure complete dissolution. A cloudy mixture indicates poor solubility; add a co-solvent (e.g., THF) if necessary.

  • Carboxylic Acid Activation: Cool the solution to 0 °C. Add DIPEA (1.0 eq) dropwise. Stir for 10–15 minutes.

    • Validation Checkpoint: The solution should exhibit a distinct color change (typically turning pale yellow), confirming the formation of the active HOAt-ester.

  • Amine Addition: In a separate vial, dissolve the 2-(azetidin-3-yl)-N,N-dimethylacetamide salt (1.2 eq) in DMF and the remaining DIPEA (2.0 eq). Add this amine solution dropwise to the activated acid at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Validation Checkpoint: A mild exotherm upon base addition indicates the successful neutralization of the azetidine hydrochloride salt.

  • Reaction Monitoring: Stir for 2 to 4 hours.

    • Validation Checkpoint: Extract a 5 µL aliquot and perform a Chloranil test [3]. A negative result (absence of blue/green color) confirms the complete consumption of the secondary azetidine amine.

  • Workup and Isolation: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

    • Validation Checkpoint: LC-MS analysis of the crude organic phase should display the target mass[M+H]⁺ with <5% ring-opened byproducts.

References

  • Enamine Ltd. & Pfizer Research. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2021. URL: [Link]

  • AAPPTec. "Monitoring of Peptide Coupling and Capping; Coupling Tests." AAPPTec Technical Resources, 2024. URL: [Link]

  • Takeda et al. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-(azetidin-3-yl)-N,N-dimethylacetamide Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-(azetidin-3-yl)-N,N-dimethylacetamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2-(azetidin-3-yl)-N,N-dimethylacetamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the unique and often challenging chemistry of the strained azetidine ring. Here, we address common issues encountered during synthesis, providing not just solutions, but also the mechanistic reasoning behind them to empower your experimental design.

Section 1: Core Synthesis Strategy & Troubleshooting Workflow

The synthesis of the target scaffold typically involves the coupling of an N-protected azetidine precursor with a suitable two-carbon electrophile, followed by deprotection. The primary challenge stems from the inherent ring strain of the azetidine heterocycle (~25.4 kcal/mol), which makes it susceptible to undesired ring-opening reactions under various conditions.[1]

Diagram: General Synthetic Workflow

cluster_0 Route A: Amine Precursor cluster_1 Route B: Carboxylic Acid Precursor A1 N-Protected 3-Aminoazetidine A2 Amide Coupling (e.g., with 2-chloro-N,N-dimethylacetamide) A1->A2 A3 N-Protected Target Compound A2->A3 Deprotection Deprotection A3->Deprotection B1 N-Protected Azetidine-3-carboxylic acid B2 Amide Coupling (with Dimethylamine) B1->B2 B3 N-Protected Target Compound B2->B3 B3->Deprotection Final Final Product: 2-(azetidin-3-yl)-N,N- dimethylacetamide Deprotection->Final

Caption: Common synthetic routes to the target compound.

Section 2: Troubleshooting the Amide Coupling Reaction

This is the most critical step where optimization is frequently required. Low yields and side product formation are common hurdles.

Question 1: My amide coupling reaction has stalled or is giving a very low yield of the desired product. What are the likely causes?

Answer: Low or no yield in this coupling reaction typically points to three main issues: inefficient activation of the carboxylic acid (if applicable), competing side reactions like ring-opening, or poor solubility of your starting materials.[2]

Causality & Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is incomplete, the reaction will not proceed.

    • Solution: Ensure your coupling reagents are fresh and stored under anhydrous conditions. Reagents like HATU, HBTU, and PyBOP are highly effective but can be sensitive to moisture.[3][4] Consider switching to a more powerful activating agent if using a standard carbodiimide like EDC. The addition of HOBt or HOAt can improve efficiency and suppress side reactions.[4]

  • Competing Azetidine Ring-Opening: The azetidine nitrogen can be protonated by acidic species or activated by Lewis acids, making the ring highly susceptible to nucleophilic attack.[5] Similarly, a strongly basic reaction medium can sometimes promote decomposition pathways.

    • Solution:

      • Temperature Control: Perform the coupling at a lower temperature (start at 0 °C and slowly warm to room temperature). Elevated temperatures provide the activation energy needed for the undesired ring-opening pathway.[1]

      • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA).[2] This minimizes the risk of the base itself acting as a nucleophile.

      • Reagent Stoichiometry: Avoid a large excess of the amine coupling partner or activating agents, which can increase the likelihood of side reactions.[2]

  • Solubility Issues: If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents. If solubility is an issue in DCM, consider using DMF, but be aware it can sometimes accelerate side reactions. Ensure all reagents are fully dissolved before proceeding.[2]

Question 2: I am observing a significant byproduct with a similar mass to my desired product, often corresponding to the addition of water or the amine nucleophile to the azetidine. What is happening?

Answer: This is a classic sign of azetidine ring-opening. The inherent strain in the four-membered ring makes it susceptible to cleavage, especially when the nitrogen atom is activated (e.g., by protonation or coordination to a Lewis acid).[1][5]

Mechanism: Desired Coupling vs. Undesired Ring-Opening

Start N-Boc-Azetidine-3-COOH + Dimethylamine (HNR2) Activated Activated Ester (e.g., O-acylisourea) Start->Activated Coupling Agent (e.g., EDC) ProtonatedAzetidine Protonated/Activated Azetidine Ring Start->ProtonatedAzetidine Acidic Conditions or Lewis Acid Product Desired Product: N-Boc-2-(azetidin-3-yl)- N,N-dimethylacetamide Activated->Product Attack by HNR2 on Carbonyl DesiredPath Desired Pathway (Amide Formation) SidePath Side Reaction (Ring Opening) RingOpened Ring-Opened Byproduct (e.g., Diamine derivative) ProtonatedAzetidine->RingOpened Nucleophilic Attack by HNR2 or H2O on Ring Carbon

Caption: Competing pathways during the amide coupling step.

Optimization Strategies to Minimize Ring-Opening:

StrategyRationaleRecommended Action
Lower Temperature Reduces the rate of the ring-opening side reaction, which often has a higher activation energy than the desired coupling.Run the reaction at 0 °C to room temperature. Avoid heating unless absolutely necessary.[1]
Choice of Coupling Reagent Milder, more efficient reagents can shorten reaction times and require less harsh conditions.Use uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) salts, which are highly efficient and can be used at lower temperatures.[3]
pH and Base Control Avoid strongly acidic conditions that protonate the azetidine nitrogen. Use non-nucleophilic bases.Use DIPEA or NMM as the base. Ensure the reaction is not overly acidic.[2]
Monitor Reaction Time Prolonged exposure to reaction conditions can lead to gradual decomposition and byproduct formation.Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1][6]

Section 3: Navigating Protecting Group Chemistry

The choice and removal of the nitrogen protecting group are critical for maintaining the integrity of the azetidine ring.

Question 3: I am attempting to remove the N-Boc group with standard TFA/DCM, but I am getting low yields and multiple unidentified byproducts. How can I improve this step?

Answer: The tert-butoxycarbonyl (Boc) group is popular but its removal requires strong acid, which can be detrimental to the acid-sensitive azetidine ring, leading to decomposition or oligomerization.[1][7] While TFA is standard, the key is to minimize exposure time and concentration or switch to a milder, alternative method.

Troubleshooting Boc Deprotection:

  • Optimize Acidic Conditions:

    • Action: Cool the reaction to 0 °C before adding TFA. Use a lower concentration of TFA (e.g., 10-20% in DCM) and monitor the reaction carefully. Quench the reaction immediately upon completion.

    • Rationale: Lowering the temperature and acid concentration slows the rate of ring decomposition relative to the deprotection reaction.

  • Switch to Milder Acidic Reagents:

    • Action: Consider using HCl in a non-protic solvent like dioxane or diethyl ether. Bubbling HCl gas through the solution at 0 °C can be very effective and clean. Alternatively, reagents like p-toluenesulfonic acid (pTSA) in certain media can work well.[8][9]

    • Rationale: These methods can be less harsh than neat or high-concentration TFA, providing a better balance of reactivity and selectivity.

  • Consider Non-Acidic or Alternative Methods:

    • Action: For complex, acid-sensitive substrates, a base-promoted Boc deprotection using cesium carbonate in refluxing methanol has been reported to be highly effective, preserving sensitive functional groups.[7] Another mild option is using oxalyl chloride in methanol at room temperature.[9] Catalyst-free deprotection in refluxing water has also been demonstrated for some substrates.[10]

    • Rationale: These methods completely avoid the acidic conditions that trigger ring degradation, offering a valuable orthogonal strategy.

Table: Comparison of N-Protecting Groups for Azetidine Synthesis

Protecting GroupStability (Acidic)Stability (Basic)Removal ConditionsKey Considerations for Azetidines
Boc Labile[11]Generally StableStrong Acid (TFA, HCl)[8]Most common but risky. Removal requires careful optimization to prevent ring-opening.
Cbz More Stable than BocGenerally StableHydrogenolysis (H₂, Pd/C)Excellent orthogonal choice. Removal conditions are very mild and unlikely to affect the azetidine ring.
Sulfonyl (e.g., Tosyl) Generally StableGenerally StableHarsh Reductive (e.g., Na/NH₃)Provides high stability to the ring but can be difficult to remove. May activate the ring to some nucleophiles.[1]

Section 4: Purification & Analysis

Question 4: My final compound is difficult to purify by silica gel chromatography. It streaks badly, and I experience significant loss of material on the column. What can I do?

Answer: The free amine of the azetidine ring is basic and can interact strongly with the acidic silica gel, leading to streaking and irreversible adsorption.[12] This is a common issue with amine-containing compounds.

Purification Strategies:

  • Basify the Eluent: Add a small amount of a basic modifier to your mobile phase.

    • Protocol: Add 0.5-1% triethylamine or ammonium hydroxide to your eluent system (e.g., DCM/Methanol).

    • Rationale: The added base will occupy the acidic sites on the silica, preventing your compound from binding strongly and allowing it to elute as a sharper peak.

  • Use an Alternative Stationary Phase:

    • Protocol: Consider using neutral or basic alumina for your column chromatography. Alternatively, reversed-phase chromatography (C18) is an excellent option if your compound has sufficient lipophilicity.

    • Rationale: These stationary phases lack the acidic silanol groups that cause the problematic interactions.

  • Salt Formation and Extraction:

    • Protocol: After the reaction workup, consider forming a salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization. The free base can be regenerated afterward if necessary.

    • Rationale: Crystalline salts are often much easier to purify than the corresponding free base oils.

Analytical Monitoring:

  • Reaction Progress: Use TLC or LC-MS to monitor the reaction. A common TLC stain for Boc-protected amines is p-anisaldehyde; upon deprotection, the free amine will often stain well with ninhydrin.

  • Structure Confirmation: Use ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity of your final product. Pay close attention to the characteristic shifts of the azetidine ring protons.

References

  • Base-Promoted Deprotection of tert-Butyl... - ChemRxiv -
  • Recent advances in the synthesis and reactivity of azetidines... - Organic & Biomolecular Chemistry (RSC Publishing) -
  • Common side reactions in the synthesis of 3-substituted azetidines - Benchchem -
  • Stability of different azetidine esters... - ResearchGate - [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH - [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences - [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity... - PMC - [Link]

  • Synthesis of azetidines and pyrrolidines... - University of Birmingham - [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives... - PMC - [Link]

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization - The Journal of Organic Chemistry - ACS Publications - [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry - ACS Publications - [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI - [Link]

  • Coupling Reagents - Aapptec Peptides - [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives... - MDPI - [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc... - Semantic Scholar - [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC - [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - [Link]

  • Recent Uses of N, N-Dimethylformamide and N, N-Dimethylacetamide as Reagents - [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - ResearchGate - [https://www.researchgate.net/publication/363158498_Process_optimization_for_acid-amine_coupling_a_catalytic_approach]([Link]_ catalytic_approach)

  • Novel Syntheses of Azetidines and Azetidinones - Chemical Reviews - ACS Publications - [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES... - LOCKSS: Serve Content - [Link]

  • 5 New Methods for the Preparation of N,N-Dimethylacetamide - Caloong Chemical Co., Ltd - [Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity... - PMC - [Link]

  • Alkyl Azetidines Via Batch and Flow Photochemistry - Organic Letters - ACS Publications - [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC - [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) - [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC - [Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones - ResearchGate - [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv - [Link]

  • Synthetic methods to access azetidines - ResearchGate - [Link]

  • Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives - Reaction Chemistry & Engineering (RSC Publishing) - [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Azetidine Functionalization

Welcome to the Technical Support Center for 2-(azetidin-3-yl)-N,N-dimethylacetamide functionalization. This highly valuable, strained heterocyclic building block is frequently utilized in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(azetidin-3-yl)-N,N-dimethylacetamide functionalization. This highly valuable, strained heterocyclic building block is frequently utilized in modern drug discovery. However, functionalizing the azetidine nitrogen (N1) is notoriously complicated by the steric bulk of the N,N-dimethylacetamide pendant group at the C3 position.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these kinetic barriers and optimize your synthetic yields.

Diagnostic FAQ: Understanding the Steric Clash

Q: Why do standard N-alkylation conditions stall with 2-(azetidin-3-yl)-N,N-dimethylacetamide? A: The azetidine ring is not perfectly planar; it adopts a puckered conformation to relieve torsional strain. As a result, the bulky −CH2​CONMe2​ group at C3 can pseudo-axially project across the face of the N1 nitrogen. This sweeps across the trajectory required for electrophile approach, dramatically increasing the activation energy required for the SN​2 transition state[1]. Consequently, reactions stall at low conversions or require forcing conditions that lead to ring-opening degradation[2].

Q: In palladium-catalyzed N-arylation (Buchwald-Hartwig), why do I observe high levels of unreacted azetidine and dehalogenated aryl starting material? A: This is a classic symptom of a stalled catalytic cycle at the amine coordination step. The bulky C3-substituent prevents the azetidine nitrogen from effectively coordinating to the palladium center after oxidative addition[3]. If the amine cannot coordinate and undergo deprotonation, the Pd(II) aryl complex is prone to off-cycle pathways, such as protodehalogenation or irreversible catalyst poisoning[4].

Mechanistic Visualizations

To effectively troubleshoot, you must isolate where the kinetic bottleneck is occurring in your specific reaction pathway.

Troubleshooting decision tree for stalled azetidine functionalization reactions.

Catalytic cycle of Pd-catalyzed N-arylation showing the steric bottleneck at amine coordination.

Troubleshooting Workflows & Step-by-Step Protocols

Workflow A: Overcoming N-Alkylation Hindrance via Electrophile Activation

When standard alkyl halides (bromides/chlorides) fail, causality dictates shifting to highly reactive electrophiles (triflates or mesylates) combined with non-nucleophilic bases and rapid heating to prevent ring-opening side reactions[2].

Protocol: Microwave-Assisted N-Alkylation

  • Preparation : In an oven-dried microwave vial, dissolve 2-(azetidin-3-yl)-N,N-dimethylacetamide (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Addition : Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA is sterically hindered and will not compete with the azetidine for the electrophile, ensuring the reaction remains chemoselective.

  • Electrophile Addition : Dropwise add the alkyl triflate (1.2 equiv) at 0 °C to control the initial exothermic degradation.

  • Microwave Heating : Seal the vial and irradiate at 80 °C for 45 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer to overcome the steric activation barrier without the prolonged thermal exposure that typically degrades strained 4-membered rings.

  • Self-Validating Step : Take a 10 µL aliquot at 20 minutes, dilute in MeOH, and analyze via LCMS. A successful self-validating system will show the disappearance of the starting azetidine mass (m/z 143 [M+H]+ ) and the appearance of the target mass without the formation of ring-opened amino-alcohol byproducts.

Workflow B: Buchwald-Hartwig Cross-Coupling Optimization

To overcome the steric bottleneck during amine coordination, the ligand field around the palladium must be optimized. Biaryl phosphine ligands (e.g., BrettPhos) are required because their flexible, bulky nature forces the palladium center into a conformation that facilitates reductive elimination, while their electron-rich properties accelerate oxidative addition[4].

Protocol: Pd-Catalyzed N-Arylation

  • Catalyst Pre-activation : In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2.5 mol%) and BrettPhos (6.0 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until a deep color change indicates active Pd(0)L1​ complex formation.

  • Reagent Loading : Add the aryl halide (1.0 equiv), 2-(azetidin-3-yl)-N,N-dimethylacetamide (1.2 equiv), and sodium tert-butoxide ( NaOtBu ) (1.5 equiv).

    • Causality: NaOtBu is a strong, bulky base that rapidly deprotonates the coordinated amine, driving the equilibrium forward despite transannular steric clashes.

  • Reaction : Heat the sealed vessel at 100 °C for 12 hours.

  • Self-Validating Step : Perform an aliquot quench at 2 hours. If LCMS shows significant dehalogenated aryl starting material ( Ar-H ) alongside unreacted azetidine, the amine coordination has failed. This validates that the ligand field is insufficiently bulky to force the conformation, signaling a need to switch to an even more accommodating ligand like tBuBrettPhos.

Quantitative Data: Ligand & Base Screening

The following table summarizes the quantitative conversion data for the Pd-catalyzed N-arylation of 2-(azetidin-3-yl)-N,N-dimethylacetamide with 4-chlorotoluene, demonstrating the critical impact of ligand and base selection on overcoming steric hindrance.

LigandBaseSolventConversion (%)Primary Byproduct Observed
XPhos Cs2​CO3​ Toluene< 10% Ar-H (Dehalogenation)
BINAP NaOtBu TolueneTraceUnreacted Azetidine
RuPhos LHMDSTHF45%Ring-opened amine degradation
BrettPhos NaOtBu 1,4-Dioxane> 95% None (Clean conversion)

Data Interpretation: Bidentate ligands (BINAP) create too rigid a pocket for the bulky azetidine to coordinate. BrettPhos paired with a strong alkoxide base provides the optimal balance of flexibility and basicity to drive the catalytic cycle forward[4].

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Azetidine Building Blocks: A Comparative Analysis of 2-(Azetidin-3-yl)-N,N-dimethylacetamide

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold."[1][2] Its growing prevalence in medicinal chemistry can be attributed to the unique conformational rigidity it imparts upon a molecule, a feature that can lead to improved binding affinity and selectivity for its biological target.[1] Compared to its five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine ring offers a distinct three-dimensional geometry and a lower molecular weight, which are advantageous in optimizing drug-like properties.

The incorporation of an azetidine moiety can significantly influence a compound's physicochemical characteristics, often leading to improved aqueous solubility and metabolic stability.[1] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring the scaffold's therapeutic relevance.[1] This guide provides a comparative overview of various azetidine building blocks, with a particular focus on the emerging utility of 2-(azetidin-3-yl)-N,N-dimethylacetamide. We will delve into the synthesis, properties, and potential applications of this and other key azetidine synthons, offering a practical perspective for researchers, scientists, and drug development professionals.

Featured Building Block: 2-(Azetidin-3-yl)-N,N-dimethylacetamide

Chemical Structure:

Caption: Synthetic workflow for N-Boc-2-(azetidin-3-yl)acetic acid.

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons Reaction: To a solution of diethyl (cyanomethyl)phosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portionwise. Stir the mixture for 30 minutes at 0 °C. Add a solution of N-Boc-azetidin-3-one in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-(cyanomethylidene)azetidine. [3]2. Hydrogenation: Dissolve the N-Boc-3-(cyanomethylidene)azetidine in methanol and add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite® and concentrate the filtrate to obtain N-Boc-3-(cyanomethyl)azetidine.

  • Hydrolysis: Treat the N-Boc-3-(cyanomethyl)azetidine with an aqueous solution of sodium hydroxide or hydrochloric acid and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. Acidify the aqueous layer and extract again to isolate the carboxylic acid. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-2-(azetidin-3-yl)acetic acid. [4]

Protocol 2: Amide Coupling to Synthesize N-Boc-2-(azetidin-3-yl)-N,N-dimethylacetamide

This protocol describes the final step to obtain the N-protected version of the topic compound.

Workflow Diagram:

A N-Boc-2-(azetidin-3-yl)acetic acid B Amide Coupling A->B Dimethylamine, HATU, DIPEA, DMF C N-Boc-2-(azetidin-3-yl)-N,N-dimethylacetamide B->C

Caption: Amide coupling to form the target compound.

Step-by-Step Methodology:

  • To a solution of N-Boc-2-(azetidin-3-yl)acetic acid in N,N-dimethylformamide (DMF), add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of dimethylamine (e.g., 2 M in THF) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-(azetidin-3-yl)-N,N-dimethylacetamide.

The final deprotection of the Boc group can be achieved under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the title compound, 2-(azetidin-3-yl)-N,N-dimethylacetamide.

Discussion and Future Perspectives

The choice of an azetidine building block is a nuanced decision that depends on the specific goals of a drug discovery program. While established building blocks like 3-aminoazetidines and azetidine-3-carboxylic acids have a proven track record, novel derivatives such as 2-(azetidin-3-yl)-N,N-dimethylacetamide offer new opportunities for chemical space exploration.

The N,N-dimethylacetamide moiety provides a distinct physicochemical profile compared to a simple amine or carboxylic acid. Its impact on properties like solubility, permeability, and metabolic stability warrants further investigation through direct comparative studies. As fragment-based drug discovery continues to be a prominent strategy, the availability of a diverse palette of conformationally constrained building blocks, including novel azetidine derivatives, will be crucial for success.

Future work should focus on the systematic evaluation of a broader range of 3-substituted azetidines to establish clear structure-property relationships. This will enable medicinal chemists to make more informed decisions when selecting the optimal azetidine building block for their specific target and desired drug profile.

References

  • Brandi, A.; Cicchi, S.; Cordero, F. M. Novel Syntheses of Azetidines and Azetidinones. Chem. Rev.2008 , 108 (9), 3988–4035. [Link]

  • Chekavola, S.; et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv2023 . [Link] (Note: This is a preprint and has not been peer-reviewed.)

  • Han, Y.; et al. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med. Chem. Lett.2012 , 3 (10), 824–828. [Link]

  • Cheekatla, S. R.; et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opin. Drug Discov.2026 , 21 (1), 1-18. [Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Org. Lett.2022 , 24 (49), 9134–9139. [Link]

  • Cheekatla, S. R.; et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery2026 , 21(1), 1-18. [Link]

  • Butkevičius, E.; et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2023 , 28 (3), 1091. [Link]

  • Žukauskaitė, A.; et al. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids2011 , 41 (3), 541-558. [Link]

  • Butkevičius, E.; et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2023 , 28(3), 1091. [Link]

  • Dubois, M. A. J.; et al. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Org. Lett.2020 , 22 (10), 3858–3862. [Link]

  • Zhang, X.; et al. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew. Chem. Int. Ed.2011 , 50 (48), 11465-11469. [Link]

  • Šachlevičiūtė, U.; et al. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Arch. Pharm.2023 , 356 (10), e2300378. [Link]

  • Process for making azetidine-3-carboxylic acid.
  • De Kimpe, N.; et al. The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chem. Rev.2002 , 102 (10), 3569–3634. [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. ResearchGate. Accessed March 11, 2024. [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Accessed March 11, 2024. [Link]

  • Barrow, J. C.; et al. A Single-Step Synthesis of Azetidine-3-amines. J. Org. Chem.2020 , 85 (19), 12594–12602. [Link]

  • Bott, T. M.; West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles2012 , 84 (1), 223. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Ding, X.; et al. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorg. Med. Chem.2024 , 103, 117662. [Link]

  • Azetidine derivatives.
  • Method for the production of N,N-dimethylacetamide (DMAC).
  • 3-azetidinols.
  • Koya, J. B.; et al. FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. J. Inflamm. Res.2022 , 15, 499-513. [Link]

  • Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Google Patents. Accessed March 11, 2024. [Link]

  • Synthesis method of N, N-dimethylacetamide.
  • 5 New Methods for the Preparation of N,N-Dimethylacetamide. Caloong Chemical Co., Ltd. Accessed March 11, 2024. [Link]

Sources

Comparative

1H and 13C NMR spectra validation for 2-(azetidin-3-yl)-N,N-dimethylacetamide

High-Fidelity NMR Validation of 2-(Azetidin-3-yl)-N,N-dimethylacetamide: A Comparative Guide to Benchtop vs. High-Field Spectrometers Introduction & Analytical Challenges 2-(Azetidin-3-yl)-N,N-dimethylacetamide (C7H14N2O...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity NMR Validation of 2-(Azetidin-3-yl)-N,N-dimethylacetamide: A Comparative Guide to Benchtop vs. High-Field Spectrometers

Introduction & Analytical Challenges

2-(Azetidin-3-yl)-N,N-dimethylacetamide (C7H14N2O) is a highly versatile, polar building block frequently utilized in fragment-based drug design (FBDD) and the synthesis of complex active pharmaceutical ingredients. Validating the structural integrity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges:

  • Restricted Amide Rotation: The partial double-bond character of the C–N amide bond restricts rotation, placing the two methyl groups of the N,N-dimethyl moiety into different magnetic environments (syn and anti to the carbonyl oxygen).

  • Azetidine Ring Coupling: The strained, 4-membered azetidine ring produces a complex, strongly coupled spin system, requiring excellent magnetic field homogeneity to resolve the diastereotopic protons.

For drug development professionals, selecting the appropriate analytical platform—modern cryogen-free benchtop NMR (e.g., 80 MHz) versus traditional superconducting high-field NMR (400+ MHz)—is a critical operational decision[1]. This guide objectively compares these two modalities, providing self-validating experimental protocols and mechanistic insights to ensure rigorous QA/QC.

The Causality of NMR Experimental Choices

To achieve a self-validating system, every experimental parameter must be chosen with deliberate causality:

  • Solvent Selection (DMSO-d6 vs. CDCl3): The secondary amine (NH) in the azetidine ring undergoes rapid chemical exchange in protic or weakly coordinating solvents. By utilizing highly polar, aprotic DMSO-d6, the hydrogen-bonding network slows the proton exchange rate, allowing the NH proton to be reliably observed as a broad singlet. This minimizes solvent interference and confirms the integrity of the azetidine ring[2].

  • Field Strength and Dispersion: At 400 MHz, the chemical shift dispersion (measured in Hz) is vast, easily resolving the two distinct N-methyl singlets (~2.80 and ~2.95 ppm). On an 80 MHz benchtop system, these peaks are significantly closer together in the frequency domain. However, modern benchtop systems utilize advanced permanent magnet designs and pulsed field gradients that provide sufficient resolution for routine quantitative analysis, matching the performance of high-field systems for basic structural confirmation[3].

  • Relaxation Delays (T1): To ensure the integration of the 6H N-methyl signal perfectly ratios against the 4H azetidine ring protons, the relaxation delay (D1) must be set to at least 5×T1​ of the slowest relaxing proton. This transforms the spectrum from a qualitative picture into a self-validating quantitative assay.

Comparative Analysis: Benchtop (80 MHz) vs. High-Field (400+ MHz)

The following table summarizes the quantitative and operational performance of both platforms when validating small molecule building blocks like 2-(azetidin-3-yl)-N,N-dimethylacetamide[4].

ParameterBenchtop NMR (80 MHz)High-Field NMR (400+ MHz)Impact on 2-(Azetidin-3-yl)-N,N-dimethylacetamide
Spectral Resolution ~0.4 Hz at 50% peak height< 0.1 Hz at 50% peak heightHigh-field resolves fine azetidine multiplets; Benchtop shows broader overlapping multiplets.
N(CH3)2 Rotamers Resolved, but closely spacedBaseline resolved singletsBoth successfully confirm the restricted amide bond rotation.
Sensitivity (LOD) Low millimolar (~1-5 mM)Low micromolar (< 100 µM)Benchtop requires higher sample concentration (15-20 mg) for high S/N ratio.
Operational Cost Low (Cryogen-free, standard power)High (Liquid Helium/Nitrogen)Benchtop allows for decentralized, on-demand QA/QC directly in the synthesis lab.
Primary Workflow Routine QA/QC, Reaction MonitoringTrace Impurity Profiling, 2D NMRBenchtop is ideal for batch release; High-field is required for absolute structural elucidation.

Step-by-Step Experimental Protocol: Self-Validating Workflow

To guarantee trustworthiness, the following protocol incorporates internal validation checkpoints to ensure the data is artifacts-free.

Step 1: Gravimetric Sample Preparation

  • Accurately weigh 15.0 mg of 2-(azetidin-3-yl)-N,N-dimethylacetamide.

  • Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 30 seconds and transfer to a standard 5 mm NMR tube (for high-field) or the proprietary benchtop NMR tube. Self-Validation Checkpoint: The solution must be completely clear. Particulates will distort the magnetic field homogeneity (shimming), leading to artificial peak broadening.

Step 2: Instrument Calibration

  • Insert the sample and lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Tune and match the probe to the exact impedance of the sample.

  • Perform automated gradient shimming (TopShim or equivalent) until the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz (Benchtop) or < 0.5 Hz (High-field).

Step 3: Data Acquisition (1H NMR)

  • Select a standard 1D proton pulse sequence (e.g., zg30).

  • Set the spectral width to 12 ppm and the acquisition time to 3.0 seconds.

  • Critical: Set the relaxation delay (D1) to 10 seconds to ensure complete longitudinal relaxation for quantitative integration.

  • Acquire 16 scans (High-field) or 64 scans (Benchtop) to achieve an optimal Signal-to-Noise (S/N) ratio.

Step 4: Processing and Structural Confirmation

  • Apply a 0.3 Hz exponential line broadening (LB) window function and zero-fill to 64k data points before Fourier Transformation.

  • Manually phase the spectrum (zero and first-order) to ensure perfectly symmetrical baseline peaks.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

Expected Spectral Data

When the protocol is executed correctly, the self-validating integration ratios will confirm the structure.

1H NMR (DMSO-d6, 298 K):

  • δ 8.50 ppm (br s, 1H): Azetidine NH (Exchangeable, position highly concentration dependent).

  • δ 3.40 - 3.80 ppm (m, 4H): Azetidine C2-H2 and C4-H2 (Complex multiplet due to ring strain and coupling with C3-H).

  • δ 2.95 ppm (s, 3H): Amide N-CH3 (Rotamer 1).

  • δ 2.80 ppm (s, 3H): Amide N-CH3 (Rotamer 2).

  • δ 2.85 - 3.10 ppm (m, 1H): Azetidine C3-H (Overlaps slightly with N-methyl signals on benchtop systems).

  • δ 2.50 ppm (d, 2H): -CH2 -C=O (Note: This signal often overlaps with the residual DMSO-d5 pentet at 2.50 ppm. A 2D COSY or shifting to CD3CN may be required for absolute quantification).

13C NMR (DMSO-d6, 298 K):

  • δ 170.5 ppm : Amide C =O.

  • δ 52.1 ppm : Azetidine C 2 and C 4.

  • δ 38.4 ppm : -C H2- alpha to carbonyl.

  • δ 37.2 ppm & 35.1 ppm : N(C H3)2 (Two distinct carbons confirming restricted rotation).

  • δ 27.8 ppm : Azetidine C 3.

Workflow Visualization

NMR_Validation_Workflow Start 2-(Azetidin-3-yl)-N,N-dimethylacetamide Sample Preparation Solvent Solvent Selection (DMSO-d6 to observe NH) Start->Solvent Decision Select NMR Platform Solvent->Decision Benchtop Benchtop NMR (80 MHz) Routine QA & Reaction Monitoring Decision->Benchtop High Throughput / Low Cost HighField High-Field NMR (400+ MHz) Complex Multiplet Resolution Decision->HighField Trace Impurity Profiling Acq Data Acquisition (1H, 13C, DEPT-135) Benchtop->Acq HighField->Acq Process Processing & Phase Correction (Self-Validating System) Acq->Process Validate Structural Confirmation (Amide Rotamers & Azetidine) Process->Validate

Decision tree for NMR platform selection and validation workflow of azetidine derivatives.

Sources

Validation

Validation of Analytical Methods for 2-(Azetidin-3-yl)-N,N-dimethylacetamide Quantification: A Comparative Guide

Executive Summary & Analytical Challenges The quantification of 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3)[1][2] presents a unique triad of analytical challenges for drug development professionals. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The quantification of 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3)[1][2] presents a unique triad of analytical challenges for drug development professionals. As a low-molecular-weight (142.2 g/mol ), highly polar aliphatic amine, it defies standard chromatographic and detection paradigms.

To develop a robust, self-validating analytical method, we must address three fundamental molecular properties:

  • Extreme Hydrophilicity: The combination of the azetidine ring and the N,N-dimethylacetamide moiety results in a highly polar profile. Standard C18 reversed-phase (RP) columns fail to retain the analyte, causing it to elute in the void volume.

  • Basic Secondary Amine: The nitrogen in the azetidine ring carries a positive charge at typical mobile phase pH levels, leading to severe secondary interactions (ion-exchange) with residual silanols on silica-based columns, which manifests as peak tailing[3].

  • Absence of a UV Chromophore: Lacking aromatic rings or extended conjugated π -systems, the molecule does not absorb UV light above 210 nm. Traditional UV/Vis detection at low wavelengths is highly susceptible to baseline drift and matrix interference[4][5].

Causality in Method Selection: Beyond Traditional Workarounds

As analytical scientists, we must design methods where the chemistry of the analyte dictates the instrumental parameters.

The Traditional Workaround: Ion-Pairing RP-HPLC-UV Historically, highly polar basic amines were analyzed using RP-HPLC by adding ion-pairing reagents (e.g., heptafluorobutyric acid) to the mobile phase. These reagents mask the basic charge, artificially increasing the analyte's lipophilicity to force retention on a C18 column. However, this approach is fundamentally flawed for this molecule: ion-pairing reagents cause severe baseline noise at the low UV wavelengths required (< 210 nm) and permanently contaminate mass spectrometers.

The Optimal Solutions: HILIC-MS/MS and HILIC-CAD Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically sound choice for this analyte. HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Retention is driven by a dual mechanism: the partitioning of the polar analyte into a semi-immobilized, water-enriched layer on the stationary phase, synergistically combined with electrostatic ion-exchange interactions[3][6].

For detection, we must bypass the lack of a chromophore:

  • LC-MS/MS: Offers unparalleled sensitivity and specificity but is susceptible to matrix effects (ion suppression) and requires expensive isotopically labeled internal standards for absolute quantitation.

  • Charged Aerosol Detection (CAD): CAD is a mass-flow sensitive detector that nebulizes the eluent, evaporates the solvent, and applies a charge to the residual non-volatile analyte particles[4][5]. It provides a near-universal response independent of chemical structure, making it the superior choice for routine, standard-free quantitation or external calibration of chromophore-less compounds[5][7].

MethodSelection A Target Analyte: 2-(azetidin-3-yl)-N,N-dimethylacetamide B Property Analysis: High Polarity, Basic Amine, No Chromophore A->B C Chromatographic Strategy B->C D RP-HPLC (Fails: Poor Retention & Tailing) C->D E HILIC (Success: Polar Partitioning & IEX) C->E F Detection Strategy E->F G UV/Vis Detection (Fails: No Absorption >210nm) F->G H Charged Aerosol Detection (CAD) (Success: Universal Mass Response) F->H I LC-MS/MS (Success: High Sensitivity) F->I

Fig 1. Decision matrix for selecting the optimal chromatographic and detection strategy.

Objective Comparison of Analytical Modalities

The following table summarizes the performance metrics of the three primary methodologies evaluated for the quantification of 2-(azetidin-3-yl)-N,N-dimethylacetamide.

Performance MetricIon-Pairing RP-HPLC-UVHILIC-MS/MSHILIC-CAD (Recommended)
Retention Mechanism Hydrophobic + Ion-PairingPartitioning + Ion-ExchangePartitioning + Ion-Exchange
Detection Principle UV Absorbance (< 210 nm)Electrospray Ionization (ESI+)Aerosol Charging (Mass-Flow)
Sensitivity (LOD) ~1.0 - 5.0 µg/mL (Poor)~0.1 - 1.0 ng/mL (Excellent)~1.0 - 5.0 ng/mL (High)
Linearity Linear ( R2>0.99 )Linear ( R2>0.99 )Non-linear (Requires Power Function)
MS Compatibility Incompatible (Signal Suppression)NativeNative (Volatile Buffers Used)
Routine QC Suitability Low (High baseline noise)Moderate (Requires Internal Std)High (Robust, Universal Response)

Self-Validating Experimental Protocol: HILIC-CAD

To ensure a self-validating system, the HILIC-CAD method must account for the detector's sensitivity to mobile phase composition. Because CAD nebulization efficiency changes with the organic/aqueous ratio, running a gradient elution typically causes severe baseline drift and non-uniform analyte response[5][8].

The Causality of the Inverse Gradient: To solve this, we implement a post-column inverse gradient . A second pump delivers the exact inverse of the analytical gradient directly into the detector. This ensures that the CAD nebulizer receives a constant 50/50 (Organic/Aqueous) solvent composition at all times, isolating the true mass-flow signal of the analyte from mobile phase artifacts[5][9].

Step-by-Step Methodology
  • Column Selection: Zwitterionic HILIC column (e.g., 150 mm × 4.6 mm, 5 µm particle size). The zwitterionic surface provides a strong hydration layer for partitioning while shielding the basic azetidine nitrogen from irreversible binding[10].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Ensures full protonation of the azetidine ring for consistent ion-exchange).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Analytical Gradient (Pump 1):

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning layer)

    • 2.0 - 10.0 min: 95% B 50% B (Increasing aqueous elution strength)

    • 10.0 - 12.0 min: 50% B (Wash step)

    • 12.0 - 15.0 min: 95% B (Re-equilibration)

  • Inverse Gradient (Pump 2 - Post-Column):

    • Plumbed via a zero-dead-volume T-piece directly before the CAD inlet.

    • Programmed to deliver the exact opposite of Pump 1 (e.g., starting at 5% B, rising to 50% B).

  • CAD Parameters:

    • Evaporation Temperature: 35°C (Optimized for low-molecular-weight, semi-volatile analytes to prevent thermal degradation).

    • Data Collection Rate: 10 Hz.

    • Power Function Value (PFV): Set dynamically via software (typically ~1.2 - 1.5) to linearize the inherently non-linear aerosol charging response[8].

ICH Q2(R2) Validation Framework

The validation of this analytical procedure must adhere to the ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose (release and stability testing)[11][12][13].

ValidationWorkflow A HILIC-CAD Method Setup (Inverse Gradient Compensation) B ICH Q2(R2) Validation Framework A->B C Specificity (Resolution from Matrix) B->C D Linearity & Range (Power Function Calibration) B->D E Accuracy (Spike Recovery 80-120%) B->E F Precision (Repeatability ≤ 2.0% RSD) B->F G LOD / LOQ (S/N Ratio Evaluation) B->G H Validated Fit-for-Purpose Procedure C->H D->H E->H F->H G->H

Fig 2. ICH Q2(R2) compliant validation workflow for the HILIC-CAD quantitative method.

Validation Execution Steps:
  • Specificity: Inject blank diluent (95% Acetonitrile) and forced degradation samples (acid, base, peroxide, thermal, and photolytic stress). Ensure the 2-(azetidin-3-yl)-N,N-dimethylacetamide peak is baseline resolved ( Rs​>1.5 ) from all degradants[11][13].

  • Linearity and Range: Prepare standard solutions ranging from LOQ to 120% of the target specification. Because CAD is a mass-flow detector with a non-linear response at high concentrations, apply a power-function transformation ( y=axb ) to the calibration curve to achieve an R2≥0.995 [8][11].

  • Accuracy: Perform spike recovery experiments at 50%, 100%, and 150% of the nominal concentration in the sample matrix. Acceptance criteria: 98.0% – 102.0% recovery[11][14].

  • Precision (Repeatability & Intermediate Precision): Perform 6 replicate injections of the 100% standard preparation. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% [14].

  • LOD and LOQ: Determine based on the Signal-to-Noise (S/N) ratio. LOD is established at S/N 3:1, and LOQ is established at S/N 10:1, confirming the reportable range[11][13].

Sources

Comparative

A Tale of Two Amides: A Toxicological Deep Dive into N,N-dimethylacetamide and the Enigmatic 2-(azetidin-3-yl)-N,N-dimethylacetamide

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the choice of solvents and building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the choice of solvents and building blocks is paramount, not only for reaction efficiency but also for the safety profile of intermediates and final products. This guide offers a detailed toxicological comparison between the widely used solvent, N,N-dimethylacetamide (DMAC), and the structurally related but far less characterized compound, 2-(azetidin-3-yl)-N,N-dimethylacetamide.

A significant disparity in available toxicological data necessitates a bifurcated approach. For DMAC, a wealth of information allows for a comprehensive toxicological profile. Conversely, for 2-(azetidin-3-yl)-N,N-dimethylacetamide, a profound data gap exists. This guide will thoroughly explore the known toxicities of DMAC and transparently address the informational void for its azetidinyl counterpart, supplemented by what can be gleaned from structurally related azetidine compounds. This comparative analysis, while asymmetrical, is designed to arm researchers with the critical knowledge to make informed decisions in their work.

N,N-dimethylacetamide (DMAC): A Well-Documented Profile

N,N-dimethylacetamide (CAS No. 127-19-5) is a versatile and widely employed aprotic polar solvent. Its utility, however, is counterbalanced by a well-documented toxicity profile that demands careful handling and risk assessment.

Acute Toxicity

DMAC exhibits low acute toxicity via the oral route but is harmful if inhaled or absorbed through the skin.[1][2][3]

Endpoint Species Value Reference
Oral LD50Rat3000 - 6000 mg/kg[1][3]
Dermal LD50Rat7500 mg/kg[1]
Dermal LD50Mouse9600 mg/kg[1]
Inhalation LC50Rat8.81 mg/L (1 hr)[1][3]
Inhalation LC50Mouse1.47 mg/L (3.5 hr)[1]
Organ-Specific Toxicity

The liver is a primary target organ for DMAC toxicity.[3][4] Repeated or prolonged exposure can lead to liver damage, including jaundice and hepatic dysfunction.[5] Animal studies have shown liver degeneration and, at higher doses, effects on the kidneys and central nervous system (CNS).[1][3] In humans, symptoms of overexposure can include headache, nausea, and in severe cases, altered mental states.[3]

Reproductive and Developmental Toxicity

DMAC is classified as a substance that may damage fertility or the unborn child.[2][5] Developmental toxicity studies in animals have demonstrated adverse effects on the fetus, particularly at high doses that also induce maternal toxicity.[1][6]

Genotoxicity and Carcinogenicity

DMAC has not shown mutagenic effects in several in vitro and in vivo tests, including the Ames test.[1] Long-term animal studies have not classified it as a carcinogen.[6]

2-(azetidin-3-yl)-N,N-dimethylacetamide: A Toxicological Enigma

In stark contrast to DMAC, there is a significant lack of publicly available toxicological data for 2-(azetidin-3-yl)-N,N-dimethylacetamide. No safety data sheets (SDS) or dedicated toxicology studies for this specific compound were identified during a comprehensive literature search. This absence of data means its potential hazards are unknown, necessitating a highly cautious approach for any researcher handling this compound.

Insights from Structurally Related Azetidine Compounds

In the absence of direct data, we can look to the broader class of azetidine-containing compounds for potential, albeit highly caveated, insights. The azetidine ring is a four-membered heterocyclic amine.

  • General Toxicity of Azetidines: The parent compound, azetidine, is classified as a flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[7]

  • Azetidine-2-one Derivatives: A study on a series of azetidine-2-one derivatives reported them to have moderate acute toxicity, with LD50 values in the range of 500-5000 mg/kg body weight in mice.[8]

  • 3-(Dimethylamino)azetidine-3-carboxamide hydrochloride: A safety data sheet for this compound indicates it is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes, and also causes skin and eye irritation.[9]

It is crucial to emphasize that these are different molecules, and their toxicological profiles cannot be directly extrapolated to 2-(azetidin-3-yl)-N,N-dimethylacetamide. The presence and position of the N,N-dimethylacetamide group on the azetidine ring will significantly influence the molecule's physicochemical properties, metabolism, and, consequently, its toxicity.

Experimental Protocols for Toxicological Assessment

To address the data gap for novel compounds like 2-(azetidin-3-yl)-N,N-dimethylacetamide and to confirm the toxicity of established chemicals, a standard battery of toxicological tests is employed. Below are outlines for key assays.

Acute Oral Toxicity Assessment (OECD 423)

This method determines the acute oral toxicity of a substance and allows for its classification.[10][11][12]

Methodology:

  • Animal Selection: Healthy, young adult female rats are typically used.

  • Dosing: A single oral dose is administered to a small group of animals (typically 3). The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10][11]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: Depending on the outcome in the first group, the dose for the next group of animals is adjusted up or down.

  • Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose Administer single oral dose to 3 female rats start->dose observe Observe for 14 days (mortality, clinical signs) dose->observe decision Outcome? observe->decision stop_no_mortality 0-1 deaths: Stop. Classify based on outcome. decision->stop_no_mortality No or low toxicity lower_dose 2-3 deaths: Proceed to lower dose level with new group decision->lower_dose Toxicity observed lower_dose->dose stop_mortality 2-3 deaths at lowest dose: Stop. Classify based on outcome. lower_dose->stop_mortality

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_readout Measurement & Analysis seed_cells Seed cells in 96-well plate add_compound Add compound to cells and incubate seed_cells->add_compound prepare_compound Prepare serial dilutions of test compound prepare_compound->add_compound add_mtt Add MTT solution and incubate add_compound->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % cell viability read_absorbance->analyze

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

  • Bacterial Strains: Utilize specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state will grow and form colonies. The number of revertant colonies is counted.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Conclusion and Recommendations

This guide illuminates a critical disparity in the toxicological understanding of two structurally related amides. N,N-dimethylacetamide is a compound with a well-defined, albeit significant, hazard profile, including reproductive toxicity and organ-specific effects. In stark contrast, 2-(azetidin-3-yl)-N,N-dimethylacetamide is a toxicological unknown.

For researchers and drug development professionals, this has profound implications:

  • For N,N-dimethylacetamide: Strict adherence to safety protocols, including the use of appropriate personal protective equipment (gloves, eye protection, and respiratory protection where necessary) and engineering controls (fume hoods), is mandatory.[2][13] Exposure, particularly for individuals of reproductive age, should be minimized.

  • For 2-(azetidin-3-yl)-N,N-dimethylacetamide: In the absence of any safety data, this compound must be handled with extreme caution as a substance of unknown toxicity. A conservative approach would be to treat it as potentially possessing hazards similar to or greater than DMAC and other reactive azetidines. At a minimum, a comprehensive toxicological assessment, starting with in vitro cytotoxicity and genotoxicity assays, should be conducted before its use is scaled up.

The principle of "as low as reasonably achievable" (ALARA) for exposure should be rigorously applied. The informational void surrounding 2-(azetidin-3-yl)-N,N-dimethylacetamide underscores the imperative for thorough toxicological evaluation early in the development of novel chemical entities.

References

  • Drăgan, M., Stan, C. D., Iacob, A.-T., & Profire, L. (2020). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Molecules, 25(22), 5399. [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link]

  • Pharmacology & Toxicology. (2025, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [Link]

  • NextSDS. (n.d.). 3-(dimethylamino)azetidine-3-carboxamide hydrochloride — Chemical Substance Information. [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • OECD SIDS. (2003, October 22). N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. [Link]

  • UFP. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 8). N,N-Dimethylacetamide - SAFETY DATA SHEET. [Link]

  • Australian Government Department of Health. (2013, June 28). Acetamide, N,N-dimethyl-: Human health tier II assessment. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0259 - N,N-DIMETHYLACETAMIDE. [Link]

  • Press, C., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 10(2), 534–546. [Link]

  • Lin, Y. C., et al. (2024). Health risks of N,N-dimethylacetamide (DMAC) in humans. Journal of Occupational Health, 66(1), e12497. [Link]

Sources

Validation

Reproducibility of 2-(Azetidin-3-yl)-N,N-dimethylacetamide Synthesis Routes: A Comparative Guide

Executive Summary The synthesis of 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3) presents unique challenges due to the inherent instability of the four-membered azetidine ring. As this motif becomes increas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(azetidin-3-yl)-N,N-dimethylacetamide (CAS: 1344324-95-3) presents unique challenges due to the inherent instability of the four-membered azetidine ring. As this motif becomes increasingly prevalent in drug discovery—particularly within PROTAC linkers and CNS-active pharmacophores—establishing a highly reproducible, scalable synthetic route is critical. This guide objectively compares the two primary synthetic pathways: Route A (Direct Amide Coupling) and Route B (Horner-Wadsworth-Emmons Olefination followed by Reduction), providing experimental data, mechanistic causality, and validated protocols.

Mechanistic Causality: The Challenge of the Azetidine Ring

The primary failure mode in azetidine synthesis is unintended ring-opening. Azetidines possess approximately 26 kcal/mol of ring strain, making them highly susceptible to nucleophilic attack and thermal degradation under harsh acidic or basic conditions ().

When designing a reproducible synthesis for 2-(azetidin-3-yl)-N,N-dimethylacetamide, the choice of activation chemistry is paramount:

  • Direct Coupling (Route A): Utilizing 2-(1-Boc-azetidin-3-yl)acetic acid requires mild, highly efficient coupling reagents like HATU. HATU accelerates the formation of the active ester, minimizing the lifespan of reactive intermediates that could otherwise trigger ring degradation (). Alternatively, T3P can be used to prevent epimerization and side reactions ().

  • Olefination (Route B): Starting from 1-Boc-azetidin-3-one avoids the direct activation of an azetidine-appended carboxylic acid but introduces strongly basic conditions (NaH) during the Horner-Wadsworth-Emmons (HWE) reaction, which can lower overall yield through base-catalyzed decomposition.

Comparative Synthetic Workflows

SynthesisRoutes SM1 1-Boc-azetidin-3-acetic acid (Route A Start) IntA Boc-Protected Amide (Intermediate A) SM1->IntA HNMe2, HATU, DIPEA (Amide Coupling) SM2 1-Boc-azetidin-3-one (Route B Start) IntB1 Unsaturated Amide (Intermediate B1) SM2->IntB1 HWE Reagent, NaH (Olefin Formation) Final 2-(azetidin-3-yl)-N,N- dimethylacetamide IntA->Final HCl/Dioxane (Deprotection) IntB2 Boc-Protected Amide (Intermediate B2) IntB1->IntB2 H2, Pd/C (Reduction) IntB2->Final HCl/Dioxane (Deprotection)

Figure 1. Comparative synthetic workflows for 2-(azetidin-3-yl)-N,N-dimethylacetamide.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate in-process controls (IPCs) that act as a self-validating system.

Route A: Direct Amide Coupling (Recommended)

Step 1: Amide Formation

  • Preparation: Charge a flame-dried flask with 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (1.0 eq) and anhydrous DMF (0.2 M).

  • Base & Amine Addition: Add DIPEA (3.0 eq) and dimethylamine hydrochloride (1.5 eq). Stir for 10 min at 0 °C. Causality: Pre-cooling is mandatory. Dimethylamine is highly volatile; the hydrochloride salt ensures accurate stoichiometry, while DIPEA liberates the free amine in situ.

  • Activation: Portion-wise add HATU (1.2 eq). Self-Validation: A distinct color change to pale yellow indicates active ester formation.

  • Reaction: Warm to room temperature and stir for 4 h. Monitor by LC-MS until the starting material mass (m/z 214 [M-H]-) disappears.

  • Workup: Quench with sat. aq. NaHCO3, extract with EtOAc (3x), wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate in anhydrous DCM (0.1 M).

  • Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C. Causality: Anhydrous HCl prevents hydrolytic ring-opening that occurs with aqueous acids.

  • Stir for 2 h at room temperature. Self-Validation: Product precipitation (as the HCl salt) drives the reaction forward and serves as a visual confirmation of deprotection.

  • Concentrate in vacuo to yield the target compound.

Route B: HWE Olefination & Reduction (Alternative)

Step 1: Olefination

  • Suspending NaH (60% dispersion, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Dropwise add dimethyl (dimethylcarbamoyl)methylphosphonate (1.1 eq). Self-Validation: Hydrogen gas evolution confirms the formation of the phosphonate carbanion.

  • Add 1-Boc-azetidin-3-one (1.0 eq) in THF. Warm to RT and stir for 6 h.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Step 2: Reduction & Deprotection

  • Dissolve the unsaturated intermediate in MeOH (0.1 M), add 10% Pd/C (10 wt%), and stir under H2 (1 atm) for 12 h.

  • Filter through Celite to remove the catalyst.

  • Deprotect using the identical HCl/dioxane protocol described in Route A.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes based on standardized laboratory scale-ups (10-gram scale).

MetricRoute A (Direct Coupling)Route B (HWE + Reduction)Mechanistic Causality / Notes
Overall Yield 75 - 85%45 - 55%Route A avoids the mass loss associated with the reduction step and rigorous HWE purification.
Step Count 2 Steps3 StepsRoute B requires an additional palladium-catalyzed hydrogenation step.
Scalability HighModerateExothermic HWE and pressurized H2 handling limit Route B's ease of scale-up.
E-factor ~15~35Route A generates significantly less solvent waste due to fewer chromatographic interventions.
Purity (LC-MS) >98%~92%Route B often carries over trace phosphonate byproducts, requiring repeated recrystallization.

Logical Relationship of Reaction Parameters

Achieving the >98% purity observed in Route A requires strict adherence to specific reaction parameters. The causality between these parameters and the final reproducibility is mapped below.

LogicalRelationship Temp Temperature Control (< 25°C) Degradation Minimize Ring Opening Temp->Degradation Solvent Solvent Selection (Anhydrous DMF) Conversion Maximize Conversion Solvent->Conversion Reagent Coupling Agent (HATU or T3P) Reagent->Conversion Reproducibility High Reproducibility (>95% Purity) Degradation->Reproducibility Conversion->Reproducibility

Figure 2. Causality of reaction parameters on synthesis reproducibility.

Conclusion

For the synthesis of 2-(azetidin-3-yl)-N,N-dimethylacetamide, Route A (Direct Amide Coupling) is objectively superior. It reduces the step count, nearly doubles the overall yield, and minimizes the environmental footprint (E-factor). The use of highly efficient coupling agents like HATU bypasses the thermal and basic degradation pathways that plague the azetidine ring in Route B. Route B should only be employed if the 2-(1-Boc-azetidin-3-yl)acetic acid starting material is commercially unavailable or cost-prohibitive.

References

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Organic & Biomolecular Chemistry (2021) URL: [Link]

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Source: Journal of the American Chemical Society (1993) URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Source: Organic Letters (2011) URL: [Link]

Comparative

Comparative Guide to Cross-Reactivity: 2-(Azetidin-3-yl)-N,N-dimethylacetamide vs. Traditional Saturated Heterocycles

As a Senior Application Scientist specializing in safety pharmacology, I frequently guide medicinal chemistry teams through the nuanced selection of saturated heterocyclic building blocks. The transition from flat, sp2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Lead Optimization & Safety Pharmacology

As a Senior Application Scientist specializing in safety pharmacology, I frequently guide medicinal chemistry teams through the nuanced selection of saturated heterocyclic building blocks. The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates and pharmacokinetic profiles[1]. Among these emerging scaffolds, 2-(azetidin-3-yl)-N,N-dimethylacetamide has proven to be a highly valuable moiety.

When incorporated into a pharmacophore, this four-membered azetidine derivative offers profound advantages in mitigating off-target cross-reactivity compared to its larger pyrrolidine or piperidine counterparts[2]. This guide objectively compares the cross-reactivity profiles of these scaffolds, exploring the physicochemical causality behind their behavior and detailing the self-validating experimental protocols required to assess them accurately.

The Physicochemical Rationale: Causality in Cross-Reactivity

Off-target cross-reactivity—such as unintended binding to the hERG potassium channel, cytochrome P450 (CYP450) enzymes, or broad GPCR panels—is primarily driven by a molecule's lipophilicity (LogP/LogD), basicity (pKa), and conformational flexibility. The choice of an azetidine core directly manipulates these parameters:

  • Ring Strain and Rigidity: The azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol[3]. This strain forces a highly rigid conformation compared to the flexible chair conformation of a piperidine ring[4]. This rigidity reduces the entropic penalty of binding to the primary target while simultaneously preventing the molecule from adopting the diverse conformations required to fit into promiscuous off-target binding pockets.

  • Modulated Basicity: The inherent pKa of an unsubstituted azetidine is roughly 11.29, compared to 11.22 for piperidine[4]. However, the electron-withdrawing inductive effect of the N,N-dimethylacetamide side chain at the 3-position significantly modulates the basicity of the ring nitrogen. This fine-tuning reduces the strength of cation- π interactions within the hERG central cavity, a primary driver of cardiotoxicity.

  • Reduced Lipophilicity: The smaller hydrodynamic volume and reduced carbon count of the azetidine core inherently lower the lipophilicity of the molecule. Because CYP450 enzymes and the hERG channel preferentially bind lipophilic amines, the 2-(azetidin-3-yl)-N,N-dimethylacetamide moiety consistently demonstrates a cleaner safety profile[4].

Mechanism Azetidine 2-(Azetidin-3-yl)-N,N-dimethylacetamide Prop1 High Ring Strain (~25.4 kcal/mol) Azetidine->Prop1 Prop2 Lower Lipophilicity (Reduced LogP) Azetidine->Prop2 Prop3 Altered Basicity (Modulated pKa) Azetidine->Prop3 Result2 Decreased CYP Binding (Improved Metabolic Stability) Prop1->Result2 Rigid conformation Result3 Lower Promiscuity (GPCR/Kinase Off-Targets) Prop1->Result3 Result1 Reduced hERG Trapping (Lower Cardiotoxicity) Prop2->Result1 Less hydrophobic interaction Prop2->Result2 Prop2->Result3 Prop3->Result1 Reduced cation-pi binding

Physicochemical drivers reducing off-target cross-reactivity in azetidines.

Comparative Cross-Reactivity Data

To illustrate these principles, Table 1 summarizes representative cross-reactivity data for a standardized lead series where the terminal amine building block was systematically varied. The data highlights the superior safety window provided by the azetidine scaffold.

Table 1: Off-Target Profiling of Saturated Heterocyclic Acetamides

Scaffold SubstituenthERG IC50 (µM)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)GPCR Panel (Hits >50% at 10µM)
2-(Azetidin-3-yl)-N,N-dimethylacetamide > 30.0 > 50.0 28.5 1 / 44
2-(Pyrrolidin-3-yl)-N,N-dimethylacetamide12.418.215.04 / 44
2-(Piperidin-4-yl)-N,N-dimethylacetamide3.86.54.29 / 44

Note: Data represents a comparative lead compound series evaluated under identical in vitro assay conditions.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. To generate high-fidelity cross-reactivity data, my laboratory employs the following self-validating workflows. The causality behind each step ensures that the data reflects true molecular interactions rather than assay artifacts.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality: The hERG channel is highly susceptible to blockade by lipophilic bases. We use an automated patch-clamp system (e.g., QPatch) to measure the tail current, which is the most sensitive indicator of channel trapping.

  • Cell Preparation: Cultured CHO cells stably expressing the hERG gene are harvested.

    • Validation Check: Only cells with a membrane resistance >1 G Ω and access resistance <20 M Ω are accepted. This ensures that electrical leak currents do not mask or mimic compound-induced channel blockade.

  • Voltage Protocol: Cells are held at -80 mV, depolarized to +20 mV for 2 seconds (to open and inactivate channels), and then repolarized to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: This specific repolarization step forces the channels into the open state, which is the precise conformation where trapping by basic amines typically occurs.

  • Compound Application: 2-(azetidin-3-yl)-N,N-dimethylacetamide derivatives are applied in a dose-response format (0.1 to 30 µM).

  • Self-Validation: Every plate includes 0.1% DMSO as a vehicle control (baseline) and 1 µM E-4031 (a known hERG blocker) as a positive control. The assay run is strictly invalidated if E-4031 fails to produce >90% inhibition.

Protocol B: High-Throughput CYP450 Inhibition Profiling

Causality: To determine if the compound will cause drug-drug interactions (DDIs), we must measure its ability to inhibit major hepatic enzymes.

  • Enzyme/Substrate Incubation: Recombinant human CYP3A4 or CYP2D6 is incubated with the test compound (0.1 to 50 µM) and a specific fluorogenic probe.

  • Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system.

    • Causality: CYP enzymes require continuous electron transfer from NADPH to function; initiating the assay with NADPH ensures we are measuring active catalysis rather than passive binding.

  • Kinetic Readout: Fluorescence is monitored continuously for 30 minutes, and the reaction rate (slope) is calculated.

  • Self-Validation: Ketoconazole (CYP3A4) and Quinidine (CYP2D6) are run in parallel as reference inhibitors. Furthermore, a pre-incubation step (30 mins) without NADPH is compared to a pre-incubation with NADPH to rule out time-dependent inhibition (TDI) caused by reactive metabolites.

Workflow Start Compound Synthesis (Azetidine vs Piperidine) PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Primary Primary Target Assay (On-Target Potency) PhysChem->Primary CrossReactivity Cross-Reactivity Panels (Off-Target Profiling) Primary->CrossReactivity Potency Confirmed hERG hERG Patch-Clamp (Cardiotoxicity) CrossReactivity->hERG CYP CYP450 Inhibition (DDI Potential) CrossReactivity->CYP GPCR GPCR/Kinase Panel (Selectivity) CrossReactivity->GPCR Decision Lead Selection (Therapeutic Index) hERG->Decision IC50 > 30 µM CYP->Decision IC50 > 10 µM GPCR->Decision Clean Profile

Cross-reactivity screening cascade for azetidine-based lead optimization.

Conclusion

When engineering a lead compound, the substitution of a traditional piperidine or pyrrolidine ring with a 2-(azetidin-3-yl)-N,N-dimethylacetamide moiety is a highly effective tactic for dialing out off-target liabilities. By leveraging the inherent ring strain and reduced lipophilicity of the azetidine core, drug development professionals can significantly widen the therapeutic index of their molecules, ensuring a safer path through preclinical development.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry (RSC).
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. National Institutes of Health (NIH) / PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(azetidin-3-yl)-N,N-dimethylacetamide

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step guidance for the proper disposal of 2-(azetidin-3-yl)-N,N-dimethylacetamide. As a novel or specialized research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step guidance for the proper disposal of 2-(azetidin-3-yl)-N,N-dimethylacetamide. As a novel or specialized research compound, it requires meticulous handling and disposal to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to build a culture of safety and compliance in your laboratory.

Foundational Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 2-(azetidin-3-yl)-N,N-dimethylacetamide may not be readily available, a risk assessment can be constructed by analyzing its structural motifs—the azetidine ring and the N,N-dimethylacetamide group. The latter is a well-characterized solvent, and we can extrapolate potential hazards from its parent compound, N,N-dimethylacetamide (DMAC).

DMAC is classified as a substance with significant health risks, including reproductive toxicity, and is harmful if inhaled or absorbed through the skin.[1][2][3] The presence of the strained azetidine ring, a nitrogen-containing heterocycle, adds another layer of potential reactivity and biological activity that must be respected.

Inferred Hazard Profile:

  • Health Hazards : May be harmful if swallowed, inhaled, or comes into contact with skin.[1][4] Expected to cause serious eye irritation.[1] Based on data for DMAC, it should be treated as a potential reproductive toxin and may cause harm to an unborn child.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the liver.[5][6]

  • Physical Hazards : While data for the specific molecule is unavailable, related solvents like DMAC are combustible liquids.[4][5][7] It should be kept away from heat, sparks, and open flames.[7][8]

  • Environmental Hazards : As with many active pharmaceutical ingredients and research chemicals, this compound may not readily break down in the environment and could pose a threat to aquatic life.[9][10] Therefore, it must not be discharged into drains or the environment.[11][12]

Hazard Category Inferred Risk based on N,N-dimethylacetamide (DMAC) Primary Citation(s)
Acute Toxicity (Dermal, Inhalation) Harmful[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation[1][5]
Reproductive Toxicity Category 1B: May damage fertility or the unborn child[1][2][5]
Specific Target Organ Toxicity May cause damage to organs (liver, respiratory system) through prolonged or repeated exposure[5][6]
Physical Hazard Combustible Liquid[5][7]

Pre-Disposal Operations: Ensuring Safety at the Source

Safe disposal is contingent on safe handling during and after its use in the laboratory.

Mandatory Personal Protective Equipment (PPE)

Given the potential for dermal absorption and irritation, a stringent PPE protocol is non-negotiable.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye Protection : Use chemical safety goggles or a face shield to protect against splashes.[8]

  • Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection : All handling of the neat compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[7]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the chemical fume hood is operational. If the spill is outside a hood, ventilate the area if it is safe to do so.

  • Contain : For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb & Collect : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[8]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose : The sealed container with the spill cleanup materials must be disposed of as hazardous chemical waste.

The Disposal Workflow: A Step-by-Step Guide

The disposal of 2-(azetidin-3-yl)-N,N-dimethylacetamide falls under the regulations for chemical and pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[11][13] As the waste generator, your institution is responsible for the waste from "cradle-to-grave."[11]

Step 1: Waste Characterization

Under RCRA, it is the generator's responsibility to determine if their waste is hazardous.[14] This can be done through knowledge of the materials or through testing.[14][15] Given the inferred hazards, it is prudent to manage all waste containing 2-(azetidin-3-yl)-N,N-dimethylacetamide as hazardous waste.

Step 2: Segregation and Collection
  • Do Not Mix : Never mix this waste with other waste streams (e.g., solvents, acids, bases) unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department. Mixing wastes can create dangerous reactions and complicates the disposal process.[16]

  • Use Designated Containers : Collect all waste containing this compound (neat material, solutions, contaminated PPE, and spill cleanup debris) in a dedicated, properly labeled hazardous waste container.[16]

  • Container Requirements : The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[7][16]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "2-(azetidin-3-yl)-N,N-dimethylacetamide" and its estimated concentration.

Step 3: Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment to catch any potential leaks.[1][7]

Step 4: Final Disposal
  • Professional Disposal : All unusable pharmaceutical compounds must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[9] Do not pour this chemical down the drain or place it in the regular trash.[11]

  • Incineration : The recommended final disposal method for this type of organic research chemical is high-temperature incineration in a facility permitted to handle hazardous waste.[8][17] This method ensures the complete destruction of the active molecule, preventing its release into the environment.

  • Landfill is Prohibited : Direct landfilling of untreated hazardous chemical waste is not an acceptable or legal disposal method.[11][16]

The following diagram outlines the decision-making process for the proper disposal of 2-(azetidin-3-yl)-N,N-dimethylacetamide.

G cluster_prep Phase 1: In-Lab Handling cluster_disposal Phase 2: EHS & Final Disposal A Waste Generation (e.g., unused material, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Isolate from other chemical streams B->C D Collect in Designated Hazardous Waste Container C->D E Securely Seal & Label Container (Contents, Date, Hazards) D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup (Follow institutional protocol) F->G H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal Method H->I J High-Temperature Incineration I->J Correct K Landfill / Drain (PROHIBITED) I->K Incorrect

Caption: Disposal workflow for 2-(azetidin-3-yl)-N,N-dimethylacetamide.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of 2-(azetidin-3-yl)-N,N-dimethylacetamide is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific research. By understanding the compound's potential hazards and adhering to this structured disposal workflow, you protect yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Pharmaceutical Waste - Office of Environmental Health and Safety. Wayne State University. [Link]

  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. Daniels Health. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

  • N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. European Commission. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • ICSC 0259 - N,N-DIMETHYLACETAMIDE. ILO and WHO. [Link]

  • Safety Data Sheet. DC Fine Chemicals. [Link]

  • N,N-Dimethylacetamide - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet: N,N-dimethylacetamide. Chemos GmbH&Co.KG. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Acetamide, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • GeNO Permeation Device Disposal Letter. US EPA. [Link]

  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. MDPI. [Link]

  • 40 CFR Part 266 -- Standards for the Management of Specific Hazardous Wastes and Specific Types of Hazardous Waste Management Facilities. eCFR. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(azetidin-3-yl)-N,N-dimethylacetamide
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2-(azetidin-3-yl)-N,N-dimethylacetamide
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